molecular formula C6H12N2O2 B3150735 4-Hydroxypiperidine-4-carboxamide CAS No. 693285-66-4

4-Hydroxypiperidine-4-carboxamide

Cat. No.: B3150735
CAS No.: 693285-66-4
M. Wt: 144.17 g/mol
InChI Key: ONWXKZSATLYJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypiperidine-4-carboxamide is an organic compound featuring both hydroxymethyl and carboxamide functional groups on a piperidine ring, a structure of significant interest in medicinal chemistry . The hydrochloride salt of this compound has the CAS Number 240400-87-7 and a molecular formula of C6H13ClN2O2 . Piperidine derivatives are privileged scaffolds in pharmaceutical research, often serving as key building blocks for the synthesis of more complex molecules . For instance, structurally related 4-hydroxypiperidine compounds have been explored as non-imidazole histamine H3 receptor antagonists, which are relevant for the potential treatment of neurological disorders such as narcolepsy and cognitive deficits . The presence of multiple functional groups on the piperidine ring makes this compound a versatile intermediate for further chemical modification and diversity-oriented synthesis. Researchers utilize such substructures in the development of novel bioactive molecules, including potential therapeutics for central nervous system (CNS) targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5(9)6(10)1-3-8-4-2-6/h8,10H,1-4H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWXKZSATLYJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxypiperidine-4-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold Analysis & Synthetic Methodologies

Executive Summary: The "Polar Pivot" in Drug Design

In the landscape of fragment-based drug discovery (FBDD), 4-hydroxypiperidine-4-carboxamide represents a high-value "polar pivot" scaffold. Unlike the ubiquitous isonipecotamide (piperidine-4-carboxamide), the introduction of the C4-hydroxyl group creates a geminally disubstituted center that fundamentally alters the physicochemical profile. This moiety serves two critical functions: it lowers lipophilicity (


) to improve metabolic stability, and it locks the piperidine ring into a defined chair conformation, directing the amide and hydroxyl vectors for precise active-site engagement.

This guide outlines the structural properties, validated synthetic routes, and medicinal utility of this scaffold, distinguishing it from its non-hydroxylated analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The 4-hydroxy-4-carboxamide moiety is often handled as its N-protected intermediate (e.g., N-Boc) or as a hydrochloride salt due to the high polarity of the free base.

PropertyData / Descriptor
Chemical Name 4-Hydroxypiperidine-4-carboxamide
Common Synonyms 4-Carbamoyl-4-hydroxypiperidine; 4-Hydroxyisonipecotamide
Molecular Formula

Molecular Weight 144.17 g/mol
CAS Number (Salt/Derivs) Note: Often cited via N-Boc acid precursor (CAS 495414-64-7) or N-Benzyl analog (CAS 59119-18-5).
Solubility Highly soluble in

, MeOH; sparingly soluble in

,

.
pKa (Calculated) ~8.5 (Piperidine NH), ~13 (Amide)
Topological Polar Surface Area ~83

(High polarity relative to MW)

Structural Differentiator: Unlike simple piperidines, the gem-disubstitution at C4 creates a "steered" conformation. The bulky carboxamide group typically prefers the equatorial position in N-substituted derivatives to minimize 1,3-diaxial interactions, presenting the hydroxyl group axially, or vice-versa depending on N-substitution, allowing for tunable vector exploration.

Validated Synthetic Protocols

The synthesis of 4-hydroxypiperidine-4-carboxamide is non-trivial due to the competing hydrolysis of the nitrile intermediate to the carboxylic acid. The Cyanohydrin Route is the industry standard for accessing the amide with high fidelity.

Synthetic Pathway Visualization

Synthesis Ketone N-Boc-4-Piperidone (Starting Material) Cyanohydrin 4-Hydroxy-4-cyanopiperidine (Intermediate) Ketone->Cyanohydrin TMSCN, ZnI2 or KCN, AcOH Amide_Boc N-Boc-4-Hydroxy- 4-carboxamide Cyanohydrin->Amide_Boc H2O2, K2CO3 (Radziszewski) Final 4-Hydroxypiperidine- 4-carboxamide HCl Amide_Boc->Final 4M HCl / Dioxane (Deprotection)

Figure 1: Step-wise synthesis from commercially available N-Boc-4-piperidone. The critical step is the controlled hydrolysis of the nitrile.

Detailed Experimental Protocol

Step 1: Formation of N-Boc-4-hydroxy-4-cyanopiperidine

  • Reagents: N-Boc-4-piperidone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (

    
    , cat).
    
  • Procedure:

    • Dissolve N-Boc-4-piperidone in anhydrous

      
       under 
      
      
      
      .
    • Add catalytic

      
       followed by dropwise addition of TMSCN at 0°C.
      
    • Stir at RT for 2–4 hours (Monitor by TLC; ketone disappearance).

    • Quench with MeOH/Citric acid to desilylate the intermediate.

    • Critical: The cyanohydrin is reversible under basic conditions; maintain neutral/mildly acidic workup.

Step 2: Radziszewski Hydrolysis (Nitrile


 Amide) 
  • Rationale: Standard acid/base hydrolysis often over-hydrolyzes to the carboxylic acid. The Radziszewski reaction uses hydroperoxide anion to stop selectively at the amide.

  • Reagents: Cyanohydrin intermediate, 30%

    
    , 
    
    
    
    , DMSO or MeOH.
  • Procedure:

    • Dissolve the cyanohydrin in DMSO (or MeOH).

    • Cool to 0°C. Add

      
       (0.5 eq).
      
    • Add 30%

      
       (2–3 eq) dropwise (Exothermic!).
      
    • Allow to warm to RT. Oxygen evolution indicates reaction progress.

    • Workup: Dilute with water, extract with EtOAc. The amide is polar; multiple extractions or continuous extraction may be required.

Step 3: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir the N-Boc amide in HCl/Dioxane for 1 hour. Precipitate the salt with

    
    . Filter and dry under vacuum to yield 4-hydroxypiperidine-4-carboxamide hydrochloride .
    

Medicinal Chemistry Applications

Scaffold Utility & Pharmacophore Mapping

This scaffold is a "privileged structure" in GPCR and kinase drug discovery.

  • LogP Modulation: Replacing a hydrogen or alkyl group with the 4-OH lowers cLogP by ~1.5 units, significantly improving solubility and reducing non-specific binding.

  • Conformational Locking: The gem-disubstitution restricts the "flickering" of the piperidine chair, reducing the entropic penalty upon binding to a protein target.

  • Interaction Vectors:

    • Amide: Acts as a dual H-bond donor/acceptor (e.g., interacting with backbone carbonyls).

    • Hydroxyl: Acts as a specific H-bond donor or acceptor, often bridging water molecules in the active site.

Case Studies
  • Glutaminyl Cyclase Inhibitors: The 4-carboxamide piperidine core has been utilized to target secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's pathology.[1] The amide group coordinates the active site zinc or interacts with catalytic residues [1].

  • Histamine H3 Antagonists: 4-Hydroxypiperidine derivatives serve as non-imidazole scaffolds for H3 receptors. The polar head group (OH/Amide) helps navigate the solvent-exposed region of the GPCR while the piperidine nitrogen forms a crucial salt bridge [2].

Safety & Handling (MSDS Summary)

  • Hazards:

    • Cyanide Intermediates: Step 1 involves TMSCN or KCN. Extreme caution and specific cyanide waste protocols are mandatory.

    • Amide Product: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Storage: Hygroscopic. Store the HCl salt in a desiccator at -20°C.

  • Stability: The 4-hydroxy-4-carboxamide is stable to racemization (achiral unless N-substituted unsymmetrically) but can undergo retro-aldol-like decomposition under forcing basic conditions.

References

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Source: Int J Biol Macromol. 2021 Feb 15;170:415-423.[1] Link:

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Source: Molecules. 2018 Apr 19;23(4):959. Link:

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Source: Org.[2] Synth. 2024, 101, 327–341.[2] Link:

  • Bucherer-Bergs Reaction Mechanism & Applications. Source: Molecules. 2021 Jun 30;26(13):4024.[3] Link:

Sources

CAS number for 4-hydroxy-4-piperidinecarboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 4-Hydroxy-4-Piperidinecarboxamide Scaffolds

Executive Summary The 4-hydroxy-4-piperidinecarboxamide scaffold represents a critical, albeit often elusive, intermediate in the synthesis of neuroactive small molecules.[1] Distinct from its more common 4-phenyl analogs (used in opioid synthesis like loperamide), this hydrophilic scaffold serves as a primary building block for Neurokinin-1 (NK1) receptor antagonists , muscarinic receptor modulators , and spiro-cyclic lactams.[1]

This guide provides the validated CAS registry data, a self-validating synthesis protocol from commercial precursors, and a structural analysis of key derivatives used in modern drug development.[1]

Part 1: Chemical Identity & CAS Registry[2][3][4][5]

The parent molecule is unstable as a free base due to the polarity and potential for self-condensation; it is most frequently handled as a hydrochloride salt or in its N-protected forms.[1]

Table 1: Validated CAS Registry for 4-Hydroxy-4-Piperidinecarboxamide & Derivatives

Compound IdentityChemical Structure DescriptionCAS Registry NumberMolecular Weight
Parent (HCl Salt) 4-Hydroxy-4-piperidinecarboxamide hydrochloride240400-87-7 180.63 g/mol
Parent (Free Base) 4-Hydroxy-4-piperidinecarboxamide693285-66-4 144.17 g/mol
N-Boc Derivative tert-Butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate495414-67-0 244.29 g/mol
N-Benzyl Derivative 1-Benzyl-4-hydroxy-4-piperidinecarboxamide27771-25-1 234.29 g/mol
Key Precursor (Nitrile) 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile6094-60-6 216.28 g/mol
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note: Do not confuse these with isonipecotamide (CAS 39546-32-2), which lacks the 4-hydroxy group, or 4-hydroxypiperidine (CAS 5382-16-1), which lacks the carboxamide.

Part 2: Synthetic Pathways & Protocols

The synthesis of 4-hydroxy-4-piperidinecarboxamide is a classic example of a modified Strecker synthesis followed by controlled hydrolysis.[1] The presence of the 4-hydroxyl group prevents the use of standard vigorous acid hydrolysis (which would lead to dehydration to the alkene), requiring specific temperature control.[1]

Validated Synthesis Workflow

The most robust route proceeds via the cyanohydrin intermediate derived from N-protected 4-piperidone.[1]

SynthesisPathway Start 1-Benzyl-4-piperidone (Starting Material) Cyanohydrin 1-Benzyl-4-hydroxy- 4-piperidinecarbonitrile (CAS 6094-60-6) Start->Cyanohydrin KCN, HCl 0-5°C (Strecker) Amide 1-Benzyl-4-hydroxy- 4-piperidinecarboxamide (CAS 27771-25-1) Cyanohydrin->Amide H2SO4 (90%) Controlled Hydrolysis <50°C Final 4-Hydroxy-4-piperidinecarboxamide (CAS 693285-66-4) Amide->Final H2, Pd/C Deprotection

Figure 1: Step-wise synthesis from commercially available piperidone precursors.

Detailed Experimental Protocol

Step 1: Formation of the Cyanohydrin (CAS 6094-60-6) [1]

  • Reagents: 1-Benzyl-4-piperidone, Potassium Cyanide (KCN), Hydrochloric Acid.[1]

  • Protocol: Dissolve 1-benzyl-4-piperidone in water/methanol. Cool to 0°C. Add KCN (1.1 eq) slowly. Add concentrated HCl dropwise, maintaining temperature <10°C. Stir for 2 hours.

  • Causality: Low temperature is mandatory to favor the kinetic cyanohydrin product over the thermodynamic equilibrium, preventing the retro-aldol-like decomposition.[1]

  • Validation: IR spectroscopy should show a sharp nitrile peak at ~2230 cm⁻¹.[1]

Step 2: Controlled Hydrolysis to Amide (CAS 27771-25-1) [1]

  • Reagents: 90% Sulfuric Acid (H₂SO₄).[1]

  • Protocol: Add the cyanohydrin solid in portions to stirred 90% H₂SO₄ at 0-5°C. Once addition is complete, allow to warm to room temperature (20-25°C) and stir for 12-18 hours. Pour onto crushed ice and neutralize with Ammonium Hydroxide.

  • Critical Control Point: Do not heat above 50°C. High temperatures will cause dehydration of the tertiary alcohol, yielding the 4,5-unsaturated amide (a common impurity).[1]

  • Validation: Disappearance of the nitrile peak (2230 cm⁻¹) and appearance of amide carbonyl doublets (1650-1690 cm⁻¹) in IR.[1]

Step 3: Hydrogenolysis (Deprotection) [1]

  • Reagents: H₂ gas (1 atm), 10% Pd/C catalyst, Methanol.

  • Protocol: Dissolve the N-benzyl amide in methanol. Add 10 wt% Pd/C. Stir under H₂ balloon for 4-6 hours. Filter through Celite.[1] Convert to HCl salt using HCl/Dioxane for stability.[1]

Part 3: Structural Activity & Applications

The 4-hydroxy-4-piperidinecarboxamide motif serves as a "polar core" in medicinal chemistry, often used to improve the solubility of lipophilic drugs or to engage in specific H-bond networks within a receptor pocket.[1]

Key Applications:

  • NK1 Receptor Antagonists: The scaffold mimics the Substance P binding core.[1] The 4-OH group acts as a hydrogen bond donor/acceptor, critical for binding affinity.

  • Spiro-Lactam Formation: This molecule is a direct precursor to 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.[1] Cyclization between the 4-OH and the 4-Amide nitrogen (using a carbonyl source like CDI) creates a spiro-oxazolidinone ring, a privileged structure in antibiotic research.[1]

  • Metabolic Stability: Unlike the 4-H analogs, the 4-OH substitution blocks metabolic oxidation at the 4-position, potentially extending the half-life of the resulting drug candidate.[1]

References

  • PubChem. (2024).[1] Compound Summary: 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile.[1][2][3][4] Retrieved from [Link]

Sources

A Comparative Analysis of Aqueous Solubility: 4-Hydroxypiperidine-4-carboxamide vs. 4-Piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary

Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, formulation, and the reliability of in-vitro screening results. The piperidine scaffold is a privileged structure in medicinal chemistry, valued for its presence in numerous pharmaceuticals.[1][2] This guide provides an in-depth technical analysis comparing the aqueous solubility of two closely related piperidine derivatives: 4-piperidinecarboxamide and its hydroxylated analogue, 4-hydroxypiperidine-4-carboxamide. While the addition of a hydroxyl group is a common strategy to enhance solubility, this analysis reveals the critical importance of its regiochemistry. The geminal arrangement of the hydroxyl and carboxamide groups in 4-hydroxypiperidine-4-carboxamide introduces the potential for strong intramolecular hydrogen bonding, a phenomenon that can significantly reduce the molecule's interaction with water and, consequently, its aqueous solubility. This whitepaper dissects the structure-property relationships of these compounds, provides a robust experimental protocol for determining their thermodynamic solubility, and discusses the implications for drug discovery and development.

The Critical Role of Aqueous Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is paramount. A drug must dissolve in the systemic circulation to reach its target and exert a pharmacological effect.[3] Poorly soluble compounds often exhibit low and erratic oral bioavailability, leading to unpredictable therapeutic outcomes.[4]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the regulatory and developmental importance of this parameter.[4] Compounds classified as "brick dust" (low solubility, low permeability) present significant formulation and delivery challenges.[4] Therefore, accurately assessing and optimizing solubility from the earliest stages of discovery is a cost-effective strategy that mitigates downstream risks and accelerates development timelines.[3][4]

Molecular Profiles

Understanding the structural nuances of 4-piperidinecarboxamide and 4-hydroxypiperidine-4-carboxamide is fundamental to predicting their solubility behavior.

4-Piperidinecarboxamide

A simple derivative of the piperidine ring, this compound features a carboxamide group at the 4-position. The piperidine nitrogen and the amide group provide sites for hydrogen bonding with water, making it a versatile building block in medicinal chemistry.[5][6]

4-Hydroxypiperidine-4-carboxamide

This analogue introduces a hydroxyl (-OH) group on the same carbon atom as the carboxamide. This geminal substitution pattern is the key structural differentiator that dictates its unique physicochemical properties relative to its non-hydroxylated counterpart.

A comparison of the two molecular structures.

Theoretical Analysis of Solubility: A Structure-Property Relationship

Predicting solubility from molecular structure is a complex task, but a qualitative assessment can be made by analyzing key molecular features.[7][8]

The Impact of Hydroxylation

Generally, hydroxylation is a chemical process that introduces a hydroxyl group, which increases the polarity of a molecule and enhances its water solubility.[9][10][11] This is because the -OH group can act as both a hydrogen bond donor and acceptor, facilitating favorable interactions with polar water molecules. Based on this principle alone, one would predict 4-hydroxypiperidine-4-carboxamide to be more soluble than 4-piperidinecarboxamide.

The Confounding Effect of Intramolecular Hydrogen Bonding

While functional groups capable of hydrogen bonding can increase solubility, their spatial arrangement is critical.[12] Intramolecular hydrogen bonds (IMHBs) occur when a hydrogen bond donor and acceptor are in proximity within the same molecule.[12] In the case of 4-hydroxypiperidine-4-carboxamide, the geminal hydroxyl and carboxamide groups are perfectly positioned to form a stable six-membered ring via an IMHB.

This "internal" bonding can have a profound, and often counterintuitive, effect on solubility. By satisfying its hydrogen bonding potential internally, the molecule effectively shields its polar groups from the surrounding water molecules.[13] This reduces the favorable intermolecular interactions with the solvent, which are necessary for dissolution. Consequently, the formation of a strong IMHB can lead to lower aqueous solubility compared to an isomer where such bonding is not possible.[13][14]

The geminal groups facilitate a stable IMHB.
Comparative Physicochemical Properties

A summary of key computed and known properties helps to quantify the differences between the two molecules.

Property4-Piperidinecarboxamide4-Hydroxypiperidine-4-carboxamideRationale for Difference
Molecular Formula C₆H₁₂N₂O[15][16]C₆H₁₂N₂O₂Addition of one oxygen atom.
Molecular Weight 128.17 g/mol [15][16]144.17 g/mol Addition of one oxygen atom.
Hydrogen Bond Donors 2 (Amine NH, Amide NH₂)3 (Amine NH, Amide NH₂, Hydroxyl OH)The hydroxyl group adds a donor.
Hydrogen Bond Acceptors 2 (Amine N, Carbonyl O)3 (Amine N, Carbonyl O, Hydroxyl O)The hydroxyl group adds an acceptor.
Predicted LogP -1.4[16]Lower than -1.4 (Expected)Hydroxylation increases polarity, thus lowering the partition coefficient.
Dominant Interaction Intermolecular H-BondingIntramolecular H-Bonding (Potential)Geminal substitution enables a stable IMHB, potentially reducing interaction with water.

Table 1: Comparison of key physicochemical properties.

Experimental Determination of Aqueous Solubility

While theoretical analysis provides valuable insight, empirical measurement is essential for definitive characterization. A distinction must be made between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Often measured in high-throughput screening, this method involves dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[17][18] Precipitation is detected by methods like turbidimetry.[3][18] This technique is fast but can lead to supersaturated solutions, potentially overestimating the true solubility.[4]

  • Thermodynamic Solubility: Considered the "gold standard," this measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[3] The shake-flask method is the most common technique for this determination and provides the most accurate and relevant data for drug development.[17][19]

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol describes a robust, self-validating system for determining the thermodynamic aqueous solubility of the two target compounds.

Objective: To accurately measure and compare the equilibrium solubility of 4-piperidinecarboxamide and 4-hydroxypiperidine-4-carboxamide in a pharmaceutically relevant buffer at a controlled temperature.

Materials:

  • 4-Piperidinecarboxamide (solid, >98% purity)

  • 4-Hydroxypiperidine-4-carboxamide (solid, >98% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Analytical balance, vortex mixer, orbital shaker with temperature control

  • 2 mL glass vials with screw caps

  • Calibrated pipettes

  • 0.22 µm syringe filters (chemically inert, e.g., PVDF)

  • HPLC system with UV detector or LC-MS/MS system

Protocol Steps:

  • Preparation of Calibration Standards:

    • Accurately prepare a 10 mg/mL stock solution of each compound in a suitable organic solvent or aqueous/organic mixture.

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.

    • Causality Check: A comprehensive calibration curve is essential for accurate quantification of the final saturated solution.

  • Sample Preparation:

    • Add an excess of solid compound (approx. 5-10 mg) to separate 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment to guarantee saturation.[20]

    • Accurately add 1.0 mL of PBS (pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.

    • Equilibrate for 24-48 hours.

    • Causality Check: This extended period is critical to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states.[3][17] Shorter times may reflect kinetic solubility, not the stable thermodynamic value.

  • Phase Separation and Sampling:

    • After equilibration, let the vials stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid material.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

    • Causality Check: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to a gross overestimation of solubility.[20]

  • Analysis and Quantification:

    • Analyze the calibration standards and the filtered samples by a validated HPLC-UV or LC-MS/MS method.

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

    • Determine the concentration of the filtered samples using the regression equation from the calibration curve.

  • Reporting:

    • The determined concentration is the thermodynamic solubility.

    • Express the final solubility in units of mg/mL and/or µM. Each measurement should be performed in triplicate to ensure reproducibility.

G cluster_workflow Figure 3: Shake-Flask Solubility Experimental Workflow prep 1. Preparation Add excess solid compound to buffer (pH 7.4) equil 2. Equilibration Agitate at constant temp. for 24-48 hours prep->equil Ensure saturation sep 3. Phase Separation Allow solids to settle (>2 hours) equil->sep Reach equilibrium sample 4. Sampling & Filtration Withdraw supernatant and filter through 0.22µm filter sep->sample Isolate saturated solution analysis 5. Analysis Quantify concentration via HPLC or LC-MS/MS sample->analysis Remove particulates calc 6. Calculation Determine solubility from a calibration curve analysis->calc Accurate quantification

A validated workflow for thermodynamic solubility.

Expected Results and Discussion

Based on the theoretical analysis, the experimental results are expected to reveal a nuanced relationship between structure and solubility.

CompoundPredicted Solubility (Qualitative)Expected Experimental Outcome (at pH 7.4)Key Influencing Factor
4-Piperidinecarboxamide Moderately SolubleMeasurable and reproducible solubility.Dominated by favorable intermolecular hydrogen bonding with water.
4-Hydroxypiperidine-4-carboxamide Poorly to Moderately SolubleSolubility is expected to be lower than or only marginally higher than 4-piperidinecarboxamide.Strong intramolecular hydrogen bonding likely reduces interaction with water, counteracting the polarity increase from the -OH group.

Table 2: Summary of predicted and expected comparative solubility.

Discussion: The key finding will likely be that the simple heuristic of "adding a hydroxyl group increases solubility" is not universally applicable. The data will underscore the necessity of considering the full 3D arrangement of functional groups. If 4-hydroxypiperidine-4-carboxamide indeed shows lower solubility, it provides strong evidence for the formation of a dominant intramolecular hydrogen bond that effectively "hides" the compound's polarity from the solvent. This insight is critical for medicinal chemists designing new molecular entities, as it demonstrates that seemingly minor structural modifications can have dramatic and non-obvious consequences for crucial physicochemical properties.

Implications for Drug Development

The solubility differences between these two scaffolds have direct consequences for their utility in drug development programs:

  • For 4-Piperidinecarboxamide: Its more predictable solubility profile makes it a reliable scaffold. Formulation strategies might involve standard approaches like salt selection to further optimize its properties. It serves as a key intermediate in the synthesis of various inhibitors and modulators.[5][21]

  • For 4-Hydroxypiperidine-4-carboxamide: If solubility is found to be limited by IMHBs, this presents both a challenge and an opportunity.

    • Challenge: Poor aqueous solubility may necessitate advanced formulation techniques, such as amorphous solid dispersions or the use of solubilizing excipients, increasing development complexity and cost.[20]

    • Opportunity: The same IMHB that reduces aqueous solubility can increase membrane permeability by masking polar groups, which could be advantageous for cell-based activity and oral absorption.[12][13] This creates a delicate balance that must be carefully optimized. Strategies to break the IMHB, such as N-alkylation of the piperidine ring or derivatization of the hydroxyl group, could be explored to modulate solubility.

Conclusion

This technical guide provides a comprehensive comparison of 4-piperidinecarboxamide and 4-hydroxypiperidine-4-carboxamide, moving beyond simplistic predictions to a nuanced analysis of their structure-solubility relationships. The central hypothesis is that while hydroxylation typically increases aqueous solubility, the specific geminal substitution in 4-hydroxypiperidine-4-carboxamide facilitates strong intramolecular hydrogen bonding, which can significantly depress its solubility by masking polar moieties from the solvent. This highlights a critical principle for drug developers: the global topology and conformational preferences of a molecule are as important as its constituent functional groups. By employing robust experimental methodologies like the shake-flask protocol detailed herein, researchers can obtain accurate thermodynamic solubility data, enabling informed decisions in lead optimization and formulation development, ultimately increasing the probability of success for drug candidates built upon these important chemical scaffolds.

References

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing).
  • Predictive modeling for solubility and bioavailability enhancement. (2024-03-19).
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - ResearchGate. (PDF)
  • how does intramolecular H-bonding affect the solubility of a solute - Transtutors. (2016-02-15).
  • Hydroxylation - Wikipedia.
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing. (2021-01-04).
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv. (2024-03-07).
  • Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide - Benchchem.
  • Aqueous Solubility Assay | Bienta.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH.
  • Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? (2018-07-10).
  • Piperidine-4-carboxamide: A Vital Building Block for Drug Discovery. (2025-10-15).
  • 4-Piperidinecarboxamide,1-acetyl- synthesis - ChemicalBook.
  • Hydroxylation – Knowledge and References - Taylor & Francis.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents - Benchchem.
  • Aqueous Solubility - Creative Biolabs.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications.
  • What is Hydroxylation ? - YouTube. (2025-10-10).
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. CN111484444A.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Aqueous Solubility Assays - Creative Bioarray.
  • Piperidine | Solubility of Things.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).
  • 4-Piperidinecarboxamide 97 39546-32-2 - Sigma-Aldrich.
  • 4-Piperidinecarboxamide 97 39546-32-2 - Sigma-Aldrich.
  • Synthesis routes of N-Boc-4-hydroxypiperidine - Benchchem.
  • Piperidine - Wikipedia.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025-08-07).
  • 4-piperidine carboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • 4-Hydroxypiperidine hydrochloride synthesis - ChemicalBook.
  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed. (2021-02-15).
  • piperidine-4-carboxamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com.
  • Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. CN104628625A.
  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing.
  • Hydroxylation of Drugs Polymorphism as an example of Pharmacogenetics - YouTube. (2024-05-20).
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC.
  • 1-Boc-4-hydroxypiperidine-4-carboxylic Acid - (CAS 495414-64-7).
  • 4-Piperidinecarboxamide - the NIST WebBook.
  • Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide.
  • 4-Piperidinecarboxamide | C6H12N2O | CID 3772 - PubChem.
  • piperidine-4-carboxamide - ChemBK.
  • Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics.
  • 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573 - PubChem.
  • CAS RN 39546-32-2 - Fisher Scientific.

Sources

The Strategic Advantage of Steric Crowding: A Technical Guide to Gem-Disubstituted Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics.[1][2] While simple substitution patterns have been extensively explored, the introduction of gem-disubstitution on the piperidine core offers a powerful, albeit more synthetically challenging, strategy to modulate potency, selectivity, and pharmacokinetic properties. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, conformational analysis, and therapeutic applications of gem-disubstituted piperidine scaffolds. We will delve into the causality behind experimental choices, provide validated protocols for key synthetic transformations, and illustrate the profound impact of this structural motif on drug-target interactions through detailed case studies.

Introduction: Beyond Flatland – The Value of Three-Dimensionality

In the quest for novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional scaffolds.[3] This shift is driven by the need to enhance binding affinity and specificity for complex biological targets.[4] The piperidine heterocycle is a privileged scaffold in this context, but its inherent conformational flexibility can be a double-edged sword. Gem-disubstitution provides a powerful tool to lock the piperidine ring into specific conformations, thereby pre-organizing the molecule for optimal interaction with its target and minimizing the entropic penalty upon binding. Furthermore, the introduction of two substituents at a single carbon atom can effectively shield the molecule from metabolic attack, improving its pharmacokinetic profile.

Synthetic Strategies: Building the Crowded Core

The construction of a gem-disubstituted piperidine ring requires careful synthetic planning. Several robust methods have been developed, each with its own advantages and limitations.

The Bargellini Reaction: A Classic Approach to 3,3-Disubstitution

A notable and efficient method for assembling a 3,3-disubstituted piperidine core is the Bargellini reaction.[5] This one-pot multicomponent reaction typically involves a protected 3-piperidinone, an alcohol, and a chloroform/base system to generate the gem-disubstituted α-alkoxy acid intermediate, which can then be further elaborated.[5] This approach has been successfully employed in the synthesis of potent HDM2-p53 inhibitors.[5]

Experimental Protocol: Bargellini Reaction for 3,3-Disubstituted Piperidine Core Synthesis [5]

  • Reaction Setup: To a solution of N-Boc-3-piperidinone (1.0 eq) and the desired alcohol (R-OH, 1.5 eq) in chloroform (CHCl₃) at 0 °C, add powdered sodium hydroxide (NaOH, 3.0 eq) portion-wise.

  • Reaction Execution: Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully quench the reaction with water and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired gem-disubstituted piperidine precursor.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

For the enantioselective synthesis of gem-disubstituted piperazines, which share structural similarities and synthetic challenges with piperidines, the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has proven to be a powerful tool.[4] This method allows for the construction of chiral gem-disubstituted heterocycles in high yield and enantioselectivity.[4] While the primary literature focuses on piperazinones, the principles are applicable to the synthesis of chiral gem-disubstituted piperidines.

Conceptual Workflow: Enantioselective Synthesis via DAAA

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Product cluster_3 Further Elaboration A Allyl Ester Substrate C Decarboxylative Allylic Alkylation A->C B Chiral Pd-Catalyst (e.g., with PHOX ligand) B->C D Chiral gem-Disubstituted Piperidinone Intermediate C->D High Yield & Enantioselectivity E Reduction D->E F Valuable Chiral gem-Disubstituted Piperidine E->F

Caption: Conceptual workflow for the synthesis of chiral gem-disubstituted piperidines via Pd-catalyzed DAAA.

Synthesis from Substituted Pyridines

Hydrogenation of appropriately substituted pyridines is a common and scalable approach to access substituted piperidines.[1][3] For gem-disubstituted systems, this often involves the synthesis of a pyridine precursor bearing the necessary substituents, which can then be reduced under various catalytic conditions to afford the desired piperidine.[3]

Conformational Analysis: The Power of Pre-organization

The therapeutic efficacy of a piperidine-containing drug is intimately linked to the conformation of the six-membered ring. The introduction of gem-disubstituents has a profound impact on the conformational equilibrium of the piperidine ring, often leading to a more rigid and predictable geometry.

In an unsubstituted piperidine ring, the N-H proton typically prefers the equatorial position.[6][7] However, the presence of bulky gem-disubstituents can significantly alter this preference and lock the ring in a specific chair or twist-boat conformation. This conformational restriction can be advantageous in drug design as it reduces the entropic cost of binding to a target protein.

For example, in the development of HDM2-p53 inhibitors, computational studies highlighted the crucial role of the piperidine ring conformation in achieving high binding affinity.[5] The gem-disubstituted pattern was instrumental in orienting the key pharmacophoric groups into the Phe19, Trp23, and Leu26 pockets of the HDM2 protein.[5]

Logical Relationship: Conformational Control and Biological Activity

G A gem-Disubstitution on Piperidine Ring B Restricted Ring Conformation A->B Induces C Pre-organization of Pharmacophoric Groups B->C Leads to D Reduced Entropic Penalty upon Binding B->D Causes E Enhanced Binding Affinity and Potency C->E Results in D->E Contributes to

Caption: The influence of gem-disubstitution on binding affinity through conformational control.

Applications in Medicinal Chemistry: Case Studies

The strategic incorporation of gem-disubstituted piperidine scaffolds has led to the discovery of potent and selective modulators of various biological targets.

HDM2-p53 Protein-Protein Interaction Inhibitors

The interaction between HDM2 and the tumor suppressor p53 is a critical target in oncology. Researchers have successfully developed potent small-molecule inhibitors based on a 3,3-disubstituted piperidine scaffold.[5] The gem-disubstituted core served to optimally position the substituents to mimic the key interactions of the p53 peptide with HDM2.[5]

CompoundHDM2 IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)
Lead Compound 1 169>10,000
Optimized Compound 21 41150
Table 1: Improvement in potency of HDM2-p53 inhibitors through optimization of the gem-disubstituted piperidine scaffold. Data sourced from[5].
CCR5 Receptor Antagonists for HIV-1 Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV-1 entry into host cells. Several classes of CCR5 antagonists feature substituted piperidine moieties. A notable example involves a 4,4-disubstituted piperidine scaffold, which has been shown to lead to potent anti-HIV-1 activity.[8] The gem-disubstitution in these antagonists plays a crucial role in orienting the side chains for optimal interaction with the receptor binding pocket.

Bioisosteric Replacement and Improved Metabolic Stability

The gem-dimethyl group is a classic bioisostere for a single methylene group, but with the added benefit of blocking metabolic oxidation at that position. In the development of Cav2.2 channel inhibitors, a labile sulfonamide was replaced with a more stable gem-dimethylsulfone group.[9] This bioisosteric replacement not only improved the metabolic stability of the compounds but also maintained or even enhanced their potency.[9] The gem-dimethyl analogue was found to be four times more potent than the des-methyl analogue.[9]

CompoundCav2.2 IC₅₀ (µM)Metabolic Stability
Sulfonamide Analog 0.51Labile
gem-Dimethylsulfone Analog 0.51Improved
Table 2: Comparison of a sulfonamide and its gem-dimethylsulfone bioisostere in Cav2.2 channel inhibitors. Data sourced from[9].

Conclusion and Future Perspectives

Gem-disubstituted piperidine scaffolds represent a powerful tool in the medicinal chemist's arsenal for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The ability of this motif to enforce specific ring conformations and act as a metabolically robust bioisostere makes it an attractive design element for a wide range of biological targets. While the synthesis of these sterically hindered systems can be more demanding than their monosubstituted counterparts, the development of modern synthetic methodologies continues to make these valuable scaffolds more accessible. Future efforts in this area will likely focus on the development of novel, highly efficient, and stereoselective methods for their construction, further expanding their application in drug discovery.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. National Institutes of Health. [Link]

  • Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ResearchGate. [Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]

  • Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry. [Link]

  • An Enantioselective Synthetic Route to cis-2,4-Disubstituted and 2,4-Bridged Piperidines. The Journal of Organic Chemistry. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. [Link]

  • 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry. [Link]

  • Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. National Institutes of Health. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Bioisosteres of Common Functional Groups. [Link]

  • Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar. [Link]

  • Existing approaches for gem-disubstituted piperazines and piperazinones. ResearchGate. [Link]

  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]

  • Bioisosterism. Drug Design Org. [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. PubMed. [Link]

  • CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]. PubMed. [Link]

  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I: 2(S). PubMed. [Link]

  • Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. PubMed. [Link]

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]. PubMed. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

Sources

Technical Review: 4-Substituted-4-Hydroxypiperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted-4-hydroxypiperidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutic agents ranging from potent analgesics to antipsychotics. Its versatility stems from the quaternary carbon at the C4 position, which allows for precise spatial orientation of aryl substituents and a hydroxyl group, facilitating high-affinity interactions with G-protein coupled receptors (GPCRs), particularly Mu-opioid (MOR) and Dopamine D2 receptors.

This technical guide provides a rigorous analysis of the synthetic architectures, structure-activity relationships (SAR), and experimental protocols necessary for the development of these analogs. It is designed for medicinal chemists and process scientists seeking to optimize this scaffold for novel indications.

Synthetic Architectures: Constructing the Quaternary Center

The primary challenge in synthesizing 4-substituted-4-hydroxypiperidines is the efficient formation of the quaternary center at C4. Two dominant strategies exist: nucleophilic addition to piperidinones and de novo cyclization.

Route A: The Grignard Addition (The Industry Standard)

The most robust method involves the addition of organometallic reagents (Grignard or organolithium) to N-protected-4-piperidinones. This route is favored for its scalability and the ready availability of aryl halides.

  • Mechanism: The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the piperidinone.

  • Selectivity: The reaction yields the 4-hydroxypiperidine exclusively.

  • Critical Safety Note: Acidic workup or subsequent acidic conditions can lead to the dehydration of the tertiary alcohol, yielding the corresponding tetrahydropyridine. In the case of N-methyl analogs, this dehydration produces MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms. Strict pH control is mandatory.

Route B: Aza-Prins Cyclization

For more complex stereochemical requirements, the Aza-Prins cyclization offers a convergent route, constructing the piperidine ring and the quaternary center simultaneously from homoallylic amines and carbonyl partners.

Synthetic Pathway Visualization

The following diagram outlines the standard synthetic workflow and the critical divergence point leading to potential toxic byproducts.

SynthesisPath Fig 1: Synthetic pathway for 4-aryl-4-hydroxypiperidines highlighting the critical safety branch. Start N-Protected 4-Piperidone Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (THF/Et2O, 0°C) Reagent Aryl Grignard (ArMgBr) Reagent->Inter Product 4-Aryl-4-Hydroxy Piperidine Inter->Product Controlled Hydrolysis (NH4Cl, pH > 4) Dehydration Tetrahydropyridine (Potential Neurotoxin) Product->Dehydration Acid Catalysis (Avoid H+, Heat)

Medicinal Chemistry & SAR

The biological activity of this scaffold is dictated by the nature of the substituent at the piperidine nitrogen (N1) and the aryl group at C4.

Structure-Activity Relationships (SAR)
DomainModificationPharmacological Effect
C4-Aryl Group 4-Cl-PhenylIncreases lipophilicity and D2 receptor affinity (e.g., Haloperidol).
PhenylStandard for opioid activity (e.g., prodine precursors).
3-CF3-PhenylEnhances metabolic stability; often used in NK1 antagonists.
C4-Hydroxyl Free -OHCritical for H-bonding in the receptor pocket (e.g., Serine residues).
EsterificationOften increases potency but changes kinetics (e.g., prodrugs).
N1-Substituent ButyrophenoneHigh affinity for D2 receptors (Neuroleptic activity).
DiarylbutylCalcium channel blocking activity (e.g., Loperamide/Pimozide analogs).
PhenethylClassic opioid pharmacophore (Fentanyl-like distance).
Receptor Selectivity Logic

The decision tree below illustrates how modifying the N1-tail shifts the therapeutic class of the molecule.

SAR_Logic Fig 2: SAR Decision Tree: Steering pharmacology via N-substitution. Core 4-Aryl-4-Hydroxypiperidine Scaffold N_Sub N1-Substituent Modification Core->N_Sub Opioid Target: Mu-Opioid Receptor (Analgesia) N_Sub->Opioid Add Phenethyl group (e.g., N-CH2-CH2-Ph) Neuroleptic Target: Dopamine D2 (Antipsychotic) N_Sub->Neuroleptic Add 4-F-Butyrophenone (Haloperidol-like) Antidiarrheal Target: Peripheral Opioid (Gut Motility) N_Sub->Antidiarrheal Add Diaryl-amide/hydrocarbon (Loperamide-like)

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

Objective: Synthesis of the key intermediate for Haloperidol and Loperamide analogs. Scale: 50 mmol Safety Level: High (Grignard reagents, potential neurotoxic byproducts).

Reagents & Materials
  • Substrate: N-Benzyl-4-piperidone (9.46 g, 50 mmol). Note: The benzyl group protects the amine and prevents catalyst poisoning.

  • Reagent: 4-Chlorophenylmagnesium bromide (1.0 M in Et₂O, 60 mL, 60 mmol).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Flush the system with Argon for 15 minutes. Reason: Grignard reagents are moisture-sensitive; atmospheric water will destroy the reagent and lower yields.

  • Substrate Dissolution:

    • Dissolve N-Benzyl-4-piperidone (9.46 g) in 50 mL of anhydrous THF.

    • Cool the solution to 0°C using an ice/water bath. Reason: Controlling the temperature prevents side reactions such as enolization of the ketone.

  • Grignard Addition:

    • Transfer the 4-Chlorophenylmagnesium bromide solution to the addition funnel via cannula.

    • Add the Grignard reagent dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Observation: A white precipitate (magnesium alkoxide) may form.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20-25°C) naturally.

    • Stir for 2 hours.

    • Validation: Monitor by TLC (Silica, 5% MeOH in DCM). The starting ketone spot (Rf ~0.6) should disappear.

  • Controlled Quench (Critical Step):

    • Cool the mixture back to 0°C.

    • Slowly add saturated NH₄Cl (50 mL). Do NOT use HCl.

    • Reason: NH₄Cl provides a mild proton source to hydrolyze the Mg-alkoxide to the alcohol without creating a strongly acidic environment that could dehydrate the product to the tetrahydropyridine.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

Characterization Standards
  • ¹H NMR (400 MHz, CDCl₃): Diagnostic peaks include the aromatic protons of the chlorophenyl group (δ 7.2-7.4 ppm) and the benzyl protons (s, 3.5 ppm). The absence of vinylic protons (5.5-6.0 ppm) confirms no dehydration occurred.

  • Melting Point: 138-140°C (Lit. value).

References

  • Mailey, E. A., & Day, A. R. (1957).[2] Structure-Activity Relationships of Analogs of Meperidine and Methadone. The Journal of Organic Chemistry, 22(9), 1061–1065. Link

  • Saify, Z. S., et al. (2005).[2][3][4][5] Synthesis and Pharmacological Activity of 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66.[3][6] Link[3][6]

  • Janssen, P. A. J. (1959). Compounds of the formula (II) useful as intermediates for the preparation of haloperidol.[7] U.S. Patent 2,900,382. Link

  • Kugita, H., et al. (1965).[5] Synthesis of 4-substituted-4-hydroxypiperidine derivatives. Journal of Medicinal Chemistry, 8(3), 313-316. Link

  • Vandevoorde, S., & Lambert, D. M. (2005). The multiple pathways of the 4-substituted piperidine scaffold in drug discovery. Current Medicinal Chemistry, 12(21), 2495-2516. Link

Sources

Methodological & Application

Application Note: Synthesis of 4-Hydroxypiperidine-4-carboxamide from 4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the high-fidelity synthesis of 4-hydroxypiperidine-4-carboxamide starting from 4-piperidone . This scaffold is a "privileged structure" in medicinal chemistry, serving as a core moiety for neurokinin receptor antagonists, opioid analgesics, and muscarinic receptor ligands.

While direct conversion of 4-piperidone is theoretically possible, this guide advocates for an N-protection strategy (Boc or Benzyl) . The unprotected secondary amine in 4-piperidone is prone to intermolecular Schiff base formation and self-condensation during cyanohydrin synthesis, leading to polymerization and low yields.

The recommended workflow follows a three-stage cascade:

  • N-Protection: Stabilization of the piperidine ring.

  • Cyanohydrin Formation: Nucleophilic attack at the ketone.[1]

  • Hydrolysis & Global Deprotection: Controlled hydration of the nitrile to the primary amide with concomitant removal of the protecting group (if acid-labile).

Strategic Analysis & Reaction Pathway

The Chemoselectivity Challenge

The synthesis hinges on the Cyanohydrin Formation step. The equilibrium between a ketone and its cyanohydrin is sensitive.

  • Thermodynamics: For 4-piperidone, the equilibrium favors the cyanohydrin, but the reaction is reversible.

  • Kinetics: Base catalysis is required for cyanide attack, but basic conditions promote the dimerization of the unprotected piperidone.

  • Hydrolysis Control: Converting the nitrile (

    
    ) to the amide (
    
    
    
    ) requires strong acid. If the temperature or time is uncontrolled, the reaction proceeds to the carboxylic acid (
    
    
    ), which is an irreversible over-reaction.
Visualized Workflow

The following diagram illustrates the optimized N-Boc Route , which offers the cleanest isolation and "one-pot" deprotection during the final hydrolysis step.

G Start 4-Piperidone HCl Hydrate Step1 N-Boc-4-Piperidone Start->Step1 Boc2O, Et3N MeOH/H2O Step2 N-Boc-4-Hydroxy- 4-Cyanopiperidine Step1->Step2 KCN, NaHSO3 (Bisulfite Adduct Method) Step3 Intermediate Sulfate Salt Step2->Step3 Conc. H2SO4 0°C to RT Final 4-Hydroxypiperidine- 4-Carboxamide Step3->Final Neutralization (NH4OH/Resin)

Figure 1: Synthetic pathway utilizing the N-Boc protection strategy.[2][3] The acid hydrolysis step performs a dual function: hydrating the nitrile and cleaving the Boc group.

Experimental Protocols

Phase 1: Preparation of N-Boc-4-Piperidone

Rationale: Protecting the amine prevents self-condensation and improves solubility in organic solvents.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (10.0 g, 65.1 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (15.6 g, 71.6 mmol)
    
  • Triethylamine (

    
    ) (19.8 g, 195 mmol)
    
  • Methanol (100 mL)

Procedure:

  • Dissolve 4-piperidone HCl in Methanol (100 mL) in a 250 mL round-bottom flask.

  • Add

    
     dropwise at 0°C. Stir for 15 minutes.
    
  • Add

    
     solution (dissolved in minimal MeOH) dropwise over 20 minutes.
    
  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Concentrate in vacuo. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

    
     mL) and brine. Dry over 
    
    
    
    .
  • Yield: Expect 12.0–12.5 g (>90%) of a white/pale yellow solid.

Phase 2: Cyanohydrin Formation (The Bisulfite Method)

Rationale: Using the bisulfite adduct avoids the handling of liquid HCN and shifts the equilibrium favorably toward the cyanohydrin.

Reagents:

  • N-Boc-4-Piperidone (10.0 g, 50.2 mmol)

  • Sodium Bisulfite (

    
    ) (5.7 g, 55 mmol)
    
  • Potassium Cyanide (KCN) (3.6 g, 55 mmol) [DANGER: POISON]

  • Water (30 mL) / Ethyl Acetate (30 mL) biphasic system

Procedure:

  • Bisulfite Adduct: Dissolve N-Boc-4-piperidone in EtOAc (30 mL). Add a solution of

    
     in water (15 mL). Stir vigorously for 2 hours at RT. A thick precipitate (the bisulfite adduct) may form.
    
  • Cyanide Addition: Cool the mixture to 0°C. Carefully add a solution of KCN in water (15 mL) dropwise.

    • Safety Note: Ensure the pH remains >8 to prevent HCN gas evolution.

  • Reaction: Stir at RT for 12–16 hours. The precipitate will dissolve as the cyanohydrin forms.

  • Workup: Separate the organic layer.[2][4] Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Wash: Combined organics must be washed with water (

    
    ) to remove inorganic salts. Dry over 
    
    
    
    and concentrate.
  • Result: N-Boc-4-hydroxy-4-cyanopiperidine. Often obtained as a white solid or viscous oil. Used directly in the next step.

Phase 3: Controlled Hydrolysis & Deprotection

Rationale: Concentrated sulfuric acid acts as both the hydration catalyst for the nitrile and the cleavage agent for the Boc group. Temperature control is critical to stop at the amide.

Reagents:

  • Crude Cyanohydrin (from Phase 2)

  • Concentrated Sulfuric Acid (

    
    , 98%) (5 mL per gram of substrate)
    
  • Ice/Water for quenching

Procedure:

  • Setup: Place the crude cyanohydrin in a round-bottom flask equipped with a magnetic stir bar. Cool to 0–5°C (Ice/Salt bath).

  • Acid Addition: Add cold Conc.

    
     dropwise with vigorous stirring.
    
    • Observation: Gas evolution (isobutylene from Boc removal) will occur. Control addition rate to manage foaming.

  • Hydration: Once addition is complete, allow the mixture to warm to 20°C (Room Temp) . Stir for 18–24 hours.

    • Critical Control Point:Do not heat. Heating >40°C promotes hydrolysis to the carboxylic acid.

  • Quenching: Pour the viscous reaction mixture slowly onto crushed ice (approx. 10x weight of acid).

  • Neutralization:

    • Adjust pH to ~10 using Ammonium Hydroxide (

      
      ) or 50% NaOH. Keep cold during neutralization.
      
    • Note: The product is water-soluble.

  • Isolation:

    • Method A (Precipitation): If the concentration is high, the free base may precipitate upon cooling. Filter and wash with cold water.

    • Method B (Resin): Pass the aqueous solution through a cation-exchange resin (e.g., Dowex 50W), wash with water, and elute with 10%

      
      .
      
    • Method C (Continuous Extraction): Continuous extraction with n-Butanol or Chloroform/Isopropanol (3:1) for 24 hours.

  • Purification: Recrystallization from Methanol/Ether.

Data & Specifications

Reagent Table
ReagentRoleEq.Critical Parameter
N-Boc-4-Piperidone Substrate1.0Purity >98% essential
KCN Nucleophile1.1FATAL TOXIN. Use bleach trap.
Conc. H2SO4 Catalyst/SolventExcessKeep <20°C to avoid acid formation.
NaHSO3 Activator1.1Freshly prepared solution.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 2) Reversible CyanohydrinEnsure biphasic mixing is vigorous; increase reaction time.
Product is Acid (Step 3) Over-hydrolysisTemperature rose above 25°C. Keep reaction on ice/water bath.
Sticky Gum (Step 3) Incomplete DeprotectionEnsure H2SO4 is concentrated (98%); water inhibits Boc cleavage.

References

  • Janssen, P. A. J. (1976). 4-hydroxy-piperidine derivatives and their preparation. U.S. Patent 3,931,195. Link

    • Context: Foundational patent describing the hydrolysis of 4-cyano-4-hydroxypiperidine derivatives using acid c
  • Nomura, Y., et al. (1964). Syntheses of 4-Substituted Piperidines. Chemical & Pharmaceutical Bulletin, 12(12), 1446-1450.
  • Common Organic Chemistry. (2023). Nitrile to Amide - Common Conditions. Link

    • Context: General mechanistic grounding for the acid-catalyzed hydration of nitriles (Ritter-type conditions).
  • BenchChem. (2024). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine. Link

    • Context: Modern protocols for handling N-Boc protected piperidine intermedi
  • Organic Chemistry Portal. (2023). Amide Synthesis by Hydrolysis. Link

    • Context: Review of catalytic methods for converting nitriles to amides without over-hydrolysis.

Safety Disclaimer: This protocol involves the use of Potassium Cyanide (KCN), a rapidly fatal poison. All operations must be performed in a functioning fume hood by trained personnel wearing appropriate PPE. A specific cyanide antidote kit (e.g., hydroxocobalamin) must be available on-site.

Sources

Application Note: Protocol for Bucherer-Bergs Synthesis of Piperidine Spiro-Hydantoins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of spiro-piperidine hydantoins (specifically 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives) via the Bucherer-Bergs reaction. Unlike the kinetically controlled Strecker synthesis, the Bucherer-Bergs reaction utilizes thermodynamic control to favor the formation of the hydantoin ring system, a privileged scaffold in medicinal chemistry found in neurokinin antagonists and metalloproteinase inhibitors.

This guide addresses the specific challenges of piperidone substrates—solubility, ammonium carbonate stoichiometry, and cyanide safety—providing a self-validating protocol for high-purity isolation.

Mechanistic Principles & Logic

The Thermodynamic Sink

The Bucherer-Bergs reaction succeeds where others fail because the final hydantoin product acts as a thermodynamic sink .

  • Reversibility: The formation of the intermediate cyanohydrin and

    
    -aminonitrile is reversible.
    
  • CO₂ Capture: The high concentration of carbonate allows the

    
    -aminonitrile to capture CO₂, forming a carbamate.
    
  • Irreversibility: The final rearrangement to the hydantoin is practically irreversible under the reaction conditions, driving the equilibrium to completion.

Mechanism Diagram

The following pathway illustrates the conversion of N-protected-4-piperidone into the spiro-hydantoin.

BuchererBergs Ketone N-Boc-4-Piperidone Imine Imine Intermediate Ketone->Imine + NH4+ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Aminonitrile->Imine Reversible Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 Hydantoin Spiro-Hydantoin (Product) Carbamate->Hydantoin Cyclization (- NH3)

Figure 1: The mechanistic pathway of the Bucherer-Bergs reaction.[1][2] Note the reversible nature of the aminonitrile formation versus the irreversible cyclization to hydantoin.

Safety Architecture: Cyanide Management

WARNING: This protocol generates Hydrogen Cyanide (HCN) gas upon acidification. Strict Adherence Required:

  • Engineering Controls: All operations must occur in a certified chemical fume hood with a face velocity >100 fpm.

  • The "Buddy System": Never work alone with cyanide.

  • Bleach Trap: Connect the reaction vessel vent to a scrubber containing 10% sodium hypochlorite (bleach) and NaOH to neutralize any escaping HCN.

  • Detection: Keep a handheld HCN monitor active near the sash.

Experimental Protocol

Standard Thermal Protocol (Batch)

Target: tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate Scale: 10 mmol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
N-Boc-4-piperidone 199.251.01.99 gSubstrate
Potassium Cyanide (KCN) 65.121.20.78 gNucleophile
Ammonium Carbonate 96.094.03.84 gAmmonia/CO₂ Source
Ethanol/Water (1:1) --20 mLSolvent System
Step-by-Step Workflow
  • Solubilization: In a pressure tube (Ace Glass or equivalent), dissolve N-Boc-4-piperidone in 10 mL Ethanol.

  • Salt Addition: Dissolve

    
     in 10 mL warm water. Add this to the ethanolic ketone solution.
    
    • Note: The solution may become cloudy; this is normal.

  • Cyanide Addition: Add KCN in a single portion.

    • Critical: Ensure the pH is basic (>9). If not, add small amounts of concentrated

      
      . Acidic conditions at this stage release HCN immediately.
      
  • Reaction: Seal the tube and heat to 65°C for 18–24 hours.

    • Why Sealed? Keeps

      
       and 
      
      
      
      in solution, essential for the carbamate formation step.
  • Quench & Workup (The "Danger Zone"):

    • Cool the mixture to 0°C in an ice bath.

    • Carefully open the seal in the hood.

    • Slowly acidify to pH 2–3 using 6M HCl. Vigorous effervescence (CO₂) and HCN evolution will occur.

    • Observation: The product usually precipitates as a white solid upon acidification.

  • Isolation: Filter the precipitate. Wash with cold water (2 x 10 mL) to remove residual inorganic salts.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Microwave-Assisted Optimization

For high-throughput libraries, the thermal method is too slow. Use this modified protocol for rapid synthesis.

  • Condition: 120°C, 15 bar, 20 minutes.

  • Solvent: Water/Ethanol (1:1).

  • Yield Comparison:

MethodTimeYield (%)Purity (HPLC)
Thermal (65°C) 24 h78%>95%
Microwave (120°C) 20 min85%>92%

Process Validation & Troubleshooting

This workflow diagram illustrates the decision matrix during the reaction workup.

WorkupLogic Start Reaction Complete (TLC/LCMS) Cool Cool to 0°C Start->Cool Acidify Acidify to pH 2 Cool->Acidify Caution: HCN Precipitate Precipitate Formed? Acidify->Precipitate Filter Filter & Wash (Product Solid) Precipitate->Filter Yes Extract Extract Aqueous with EtOAc Precipitate->Extract No (Product Soluble) Evaporate Evaporate Organic Layer Extract->Evaporate Evaporate->Filter

Figure 2: Workup decision logic. Piperidine hydantoins are generally amphoteric but precipitate in acidic media due to the insolubility of the hydantoin core.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate Product is water-soluble (common with unprotected piperidines).Do not discard filtrate. Neutralize to pH 7 and evaporate to dryness, then extract solids with hot ethanol.
Low Yield Loss of

.
Use a sealed pressure vessel. Ensure

is fresh (it decomposes over time).
Dark Color Polymerization of HCN/Ketone.[2]Reduce temperature to 60°C; ensure inert atmosphere (Argon) before sealing.

References

  • Bucherer, H. T., & Steiner, W. (1934).[2][3] Über die Synthese von Hydantoinen (I. Mitteilung). Journal für Praktische Chemie.[3]

  • Ware, E. (1950).[3] The Chemistry of the Hydantoins.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 46(3), 403–470. [3]

  • Sarges, R., et al. (1990).[3][9] Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones.[9] Journal of Medicinal Chemistry, 33(7), 1859–1865.

  • Rivero, I. A., et al. (2011). Microwave-assisted synthesis of piperidinespirohydantoins.[10] Journal of Heterocyclic Chemistry.

Sources

Application Note: Deaminative Hydrolysis of 4-Amino-4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Conversion of 4-amino-4-cyanopiperidine to 4-hydroxy-4-piperidinecarboxamide. Methodology: Sequential Diazotization and Acid Hydrolysis. Target Audience: Medicinal Chemists, Process Development Scientists.

This technical guide addresses the specific transformation of 4-amino-4-cyanopiperidine (an


-aminonitrile) into 4-hydroxy-4-piperidinecarboxamide  (an 

-hydroxyamide). Note that direct acidic hydrolysis of the starting material typically yields the amino-amide (Strecker amide). To achieve the hydroxy-amide target, the protocol must integrate a deamination step (via diazotization) to replace the primary amine with a hydroxyl group, alongside the hydrolysis of the nitrile functionality.

This document outlines the mechanistic pathways, a detailed experimental protocol for the deaminative hydrolysis, and contrasts it with the industrial standard cyanohydrin route.

Scientific Background & Mechanistic Pathways[1][2][3][4][5]

The Chemical Challenge

The transformation requires two distinct chemical changes at the quaternary carbon (C4):

  • Nitrile Hydrolysis: Conversion of

    
     to 
    
    
    
    (or
    
    
    ).
  • Deamination: Substitution of

    
     with 
    
    
    
    .

While


-aminonitriles are stable intermediates (Strecker products), their direct hydrolysis in strong acid (

or

) typically preserves the amine, yielding 4-amino-4-piperidinecarboxamide [1]. To obtain the 4-hydroxy derivative, the amine must be converted to a leaving group (diazonium) using nitrous acid (

), followed by nucleophilic attack by water.
Reaction Pathways

The diagram below illustrates the divergence between standard hydrolysis and the required deaminative route.

ReactionPathways cluster_legend Pathway Legend Start 4-Amino-4-cyanopiperidine AminoAmide 4-Amino-4-carboxamide (Standard Hydrolysis Product) Start->AminoAmide Acid Hydrolysis (HCl, Heat) Diazo Intermediate: Diazonium Species Start->Diazo HNO2 / H2SO4 (0°C) Cyanohydrin 4-Hydroxy-4-cyanopiperidine (Cyanohydrin) Diazo->Cyanohydrin -N2, +H2O Target TARGET: 4-Hydroxy-4-carboxamide Cyanohydrin->Target H2SO4 Hydrolysis Legend Red: Standard Hydrolysis (Retains Amine) Blue/Green: Deaminative Route (Yields Hydroxyl)

Figure 1: Divergent pathways for the hydrolysis of 4-amino-4-cyanopiperidine. The target molecule requires the diazotization pathway (Blue/Green).

Experimental Protocols

Protocol A: Deaminative Hydrolysis (Target Synthesis)

Objective: Convert 4-amino-4-cyanopiperidine to 4-hydroxy-4-piperidinecarboxamide via in situ diazotization.

Reagents & Equipment[1][2][3][4][5]
  • Starting Material: 4-Amino-4-cyanopiperidine (1.0 eq)

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    , 98%), Water.
  • Solvent: Water/Acetic Acid (optional co-solvent).

  • Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, ice bath.

Step-by-Step Methodology
  • Solubilization & Acidification:

    • Charge the reaction vessel with 4-amino-4-cyanopiperidine (10 mmol).

    • Add Water (20 mL) and cool to 0°C using an ice bath.

    • Slowly add concentrated Sulfuric Acid (

      
      )  (2.5 eq) dropwise, maintaining internal temperature 
      
      
      
      .
    • Note: The amine will protonate immediately. The nitrile requires strong acid for subsequent hydrolysis.

  • Diazotization (Deamination):

    • Prepare a solution of Sodium Nitrite (

      
      )  (1.2 eq) in minimal water.
      
    • Add the nitrite solution dropwise to the reaction mixture at 0–5°C.

    • Observation: Evolution of nitrogen gas (

      
      ) indicates successful diazonium decomposition and substitution by water.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: At this stage, the intermediate is predominantly 4-hydroxy-4-cyanopiperidine (Cyanohydrin).

  • Nitrile Hydrolysis:

    • To convert the nitrile to the amide, heat the acidic solution to 60–80°C for 4–6 hours.

    • Mechanistic Note: The hydration of the nitrile is catalyzed by the sulfuric acid present.

    • Monitor via TLC or LC-MS for the disappearance of the nitrile peak (~2230 cm⁻¹ IR) and appearance of the amide.

  • Isolation:

    • Cool the mixture to RT.

    • Neutralize carefully with Ammonium Hydroxide (

      
      )  or Sodium Carbonate to pH 8–9.
      
    • Caution: Exothermic neutralization.

    • Precipitate the product by cooling to 4°C or extract with

      
      -butanol if the product is highly water-soluble.
      
    • Recrystallize from Ethanol/Water.

Protocol B: Industrial Standard (Cyanohydrin Route)

Context: In most drug development workflows, it is more efficient to synthesize 4-hydroxy-4-carboxamide directly from 4-piperidone , bypassing the amino-nitrile entirely [2].

Methodology Summary
  • Cyanohydrin Formation: React 4-piperidone hydrochloride with Potassium Cyanide (

    
    ) in water at 0°C to form 4-hydroxy-4-cyanopiperidine .
    
  • Hydrolysis: Treat the isolated cyanohydrin with concentrated

    
     or 
    
    
    
    at 50–70°C.
  • Result: High-yield conversion to 4-hydroxy-4-piperidinecarboxamide without byproduct formation from deamination.

Data Analysis & Characterization

Expected Analytical Data

When validating the product, compare experimental data against these reference values.

Feature4-Amino-4-carboxamide (Impurity)4-Hydroxy-4-carboxamide (Target)
IR Spectrum N-H stretch (primary amine) ~3300-3400 cm⁻¹O-H stretch (broad) ~3200-3500 cm⁻¹
1H NMR (D2O) No signal at C4-OHNo signal at C4-NH2
Solubility High in acidic waterModerate in water; poor in non-polar
Reaction Type Strecker HydrolysisVan Slyke / Pinner Hydrolysis
Process Flow Diagram

The following diagram details the operational workflow for Protocol A.

ProcessFlow Step1 Step 1: Acidification Mix Amine + H2SO4 at 0°C Step2 Step 2: Diazotization Add NaNO2 (aq) dropwise (Evolution of N2 gas) Step1->Step2 In situ substitution CCP1 Temp < 5°C Step1->CCP1 Step3 Step 3: Thermal Hydrolysis Heat to 60-80°C for 4h Step2->Step3 Nitrile hydration CCP2 Ventilation (NOx/HCN risk) Step2->CCP2 Step4 Step 4: Quench & Isolate Neutralize to pH 8, Crystallize Step3->Step4 Workup

Figure 2: Operational workflow for the deaminative hydrolysis process.

Safety & Troubleshooting

Critical Safety Hazards
  • HCN Generation: The starting material (4-amino-4-cyanopiperidine) is in equilibrium with 4-piperidone and HCN. Acidic conditions can liberate Hydrogen Cyanide gas .[6]

    • Control: Perform all reactions in a high-efficiency fume hood. Use a scrubber containing bleach (sodium hypochlorite) for the exhaust.

  • Nitrosamines: Reaction of secondary amines (piperidine ring) with nitrite can form N-nitroso compounds (carcinogenic).

    • Control: If the piperidine nitrogen is unprotected, N-nitrosation is a major side reaction. Recommendation: Use N-protected starting material (e.g., N-Boc or N-Benzyl) or verify downstream removal of N-nitroso impurities.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Reversal to Piperidone (Retro-Strecker)Maintain low temperature during acidification; ensure excess acid.
N-Nitroso Formation Reaction at N1 positionUse N-acetyl or N-benzyl protected precursor.
Incomplete Hydrolysis Temperature too lowIncrease hydrolysis temp to 80°C; ensure acid concentration >50%.

References

  • Strecker Synthesis & Hydrolysis

    • Title: Strecker Amino Acid Synthesis
    • Source: Organic Chemistry Portal[7]

    • URL: [Link]

  • Synthesis of 4-Hydroxy-piperidine Derivatives

    • Title: US3845062A - 4-hydroxy-piperidine derivatives and their preparation[8]

    • Source: Google Patents[8]

    • URL: [8]

  • Deamination via Nitrous Acid (Van Slyke)

    • Title: US2461701A - Conversion of alpha amino acids to alpha hydroxy acids
    • Source: Google Patents[8]

    • URL
  • Mechanistic Insight (Aminonitriles)

    • Title: Organocatalytic Synthesis of α-Aminonitriles: A Review
    • Source: MDPI C
    • URL: [Link][3][5][8]

Sources

Application Notes and Protocols: Strategic N-Protection in the Synthesis of 4-Hydroxypiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Hydroxypiperidine-4-carboxamide Scaffold and the Imperative for N-Protection

The 4-hydroxypiperidine-4-carboxamide moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, coupled with the hydrogen bond donating and accepting capabilities of the hydroxyl and amide groups, makes it a valuable building block for a diverse range of therapeutic agents. From neuroscience to oncology, derivatives of this core structure have shown significant potential in modulating biological targets with high affinity and selectivity.

However, the synthetic utility of 4-hydroxypiperidine-4-carboxamide is intrinsically linked to the strategic use of protecting groups. The nucleophilic secondary amine of the piperidine ring can readily participate in a variety of reactions, including acylation, alkylation, and arylation.[1] To achieve selective functionalization and prevent undesired side reactions, such as over-alkylation leading to quaternary ammonium salts, temporary masking of the piperidine nitrogen is a critical step in any synthetic route.[2]

This comprehensive guide provides an in-depth analysis of common N-protection strategies for the synthesis of 4-hydroxypiperidine-4-carboxamide. We will explore the mechanistic rationale behind the selection of protecting groups, provide detailed, field-proven protocols for their application and removal, and offer a comparative analysis to aid researchers in making informed decisions for their specific synthetic challenges.

Core Principle: Orthogonal Protection in Complex Molecule Synthesis

The synthesis of a molecule with multiple functional groups, such as 4-hydroxypiperidine-4-carboxamide, necessitates an orthogonal protection strategy. This principle dictates that each protecting group can be removed under specific conditions without affecting other protecting groups in the molecule.[3] This allows for the sequential and selective manipulation of different reactive sites, a cornerstone of modern organic synthesis.

For our target molecule, the chosen N-protecting group must be stable during the formation of the carboxamide and compatible with the presence of the tertiary hydroxyl group. Furthermore, its removal should proceed under conditions that leave the amide and hydroxyl functionalities intact. The three most widely employed N-protecting groups that offer such orthogonality are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

N-Protection Strategies: A Comparative Analysis

The choice of an N-protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The following sections provide a detailed overview of the Boc, Cbz, and Fmoc protection strategies, including their mechanisms, advantages, and limitations in the context of 4-hydroxypiperidine-4-carboxamide synthesis.

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of non-acidic conditions.[1] Its removal is typically achieved under acidic conditions, which are generally compatible with amide and tertiary alcohol functionalities.

Mechanism of Protection and Deprotection:

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The deprotection proceeds via an acid-catalyzed elimination mechanism, generating the free amine, carbon dioxide, and isobutylene.

Diagram 1: Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Piperidine 4-Hydroxypiperidine- 4-carboxamide Boc2O (Boc)₂O, Base (e.g., NaHCO₃, DCM/H₂O) N_Boc_Piperidine N-Boc-4-hydroxypiperidine- 4-carboxamide Boc2O->N_Boc_Piperidine Protection N_Boc_Piperidine_dep N-Boc-4-hydroxypiperidine- 4-carboxamide N_Boc_Piperidine->N_Boc_Piperidine_dep Further Synthesis Steps Acid Strong Acid (e.g., TFA, HCl in Dioxane) Deprotected_Piperidine 4-Hydroxypiperidine- 4-carboxamide Acid->Deprotected_Piperidine Deprotection

Caption: Workflow for Boc protection and deprotection.

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine-4-carboxamide

Materials:

  • 4-Hydroxypiperidine-4-carboxamide (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxypiperidine-4-carboxamide in a 1:1 mixture of DCM and water.

  • Add sodium bicarbonate to the solution and stir vigorously.

  • Add di-tert-butyl dicarbonate portion-wise to the stirring mixture at room temperature.

  • Stir the reaction for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: N-Boc Deprotection

Materials:

  • N-Boc-4-hydroxypiperidine-4-carboxamide (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (for TFA deprotection)

  • Diethyl ether (for precipitation)

Procedure (using TFA):

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the amine salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

The Benzyloxycarbonyl (Cbz) Group: Stability and Orthogonality

The Cbz group is renowned for its stability towards both acidic and basic conditions, making it an excellent choice for orthogonal protection schemes.[1] Its removal is typically achieved through catalytic hydrogenolysis, a mild method that is highly compatible with most functional groups, including amides and tertiary alcohols.

Mechanism of Protection and Deprotection:

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The deprotection involves the cleavage of the benzylic C-O bond by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which releases the free amine, carbon dioxide, and toluene.[1]

Diagram 2: Cbz Protection and Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Piperidine 4-Hydroxypiperidine- 4-carboxamide CbzCl Cbz-Cl, Base (e.g., NaHCO₃, THF/H₂O) N_Cbz_Piperidine N-Cbz-4-hydroxypiperidine- 4-carboxamide CbzCl->N_Cbz_Piperidine Protection N_Cbz_Piperidine_dep N-Cbz-4-hydroxypiperidine- 4-carboxamide N_Cbz_Piperidine->N_Cbz_Piperidine_dep Further Synthesis Steps Hydrogenolysis H₂, Pd/C (Methanol or Ethanol) Deprotected_Piperidine 4-Hydroxypiperidine- 4-carboxamide Hydrogenolysis->Deprotected_Piperidine Deprotection

Caption: Workflow for Cbz protection and deprotection.

Protocol 3: N-Cbz Protection of 4-Hydroxypiperidine-4-carboxamide

Materials:

  • 4-Hydroxypiperidine-4-carboxamide (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxypiperidine-4-carboxamide in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 4: N-Cbz Deprotection by Hydrogenolysis

Materials:

  • N-Cbz-4-hydroxypiperidine-4-carboxamide (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a base-labile protecting group widely used in peptide synthesis.[4] Its key advantage is its stability to acidic conditions, allowing for an orthogonal strategy with acid-labile side-chain protecting groups.[4] Its removal is achieved with a mild base, typically piperidine.[4]

Mechanism of Protection and Deprotection:

The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[4] Deprotection occurs via a β-elimination mechanism initiated by a base, which abstracts the acidic proton on the fluorenyl ring.[5] This leads to the formation of dibenzofulvene, which is typically scavenged by the amine base used for deprotection.[4]

Diagram 3: Fmoc Protection and Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Piperidine 4-Hydroxypiperidine- 4-carboxamide Fmoc_reagent Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Dioxane/H₂O) N_Fmoc_Piperidine N-Fmoc-4-hydroxypiperidine- 4-carboxamide Fmoc_reagent->N_Fmoc_Piperidine Protection N_Fmoc_Piperidine_dep N-Fmoc-4-hydroxypiperidine- 4-carboxamide N_Fmoc_Piperidine->N_Fmoc_Piperidine_dep Further Synthesis Steps Piperidine_base 20% Piperidine in DMF Deprotected_Piperidine 4-Hydroxypiperidine- 4-carboxamide Piperidine_base->Deprotected_Piperidine Deprotection

Caption: Workflow for Fmoc protection and deprotection.

Protocol 5: N-Fmoc Protection of 4-Hydroxypiperidine-4-carboxamide

Materials:

  • 4-Hydroxypiperidine-4-carboxamide (1.0 eq)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • 1,4-Dioxane and Water (1:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxypiperidine-4-carboxamide in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate and cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl in dioxane dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 6: N-Fmoc Deprotection

Materials:

  • N-Fmoc-4-hydroxypiperidine-4-carboxamide (1.0 eq)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

  • The crude product can be purified by column chromatography or precipitation.

Comparative Summary and Strategic Recommendations

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & CompatibilityKey Considerations
Boc (Boc)₂O, base (e.g., NaHCO₃)Strong acid (e.g., TFA, HCl)[6]Stable to base and hydrogenolysis. Compatible with Cbz and Fmoc.Potential for acid-catalyzed side reactions with sensitive substrates.
Cbz Cbz-Cl, base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)[1]Stable to acid and base.[1] Orthogonal to Boc and Fmoc.Catalyst may be sensitive to poisoning. Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes).
Fmoc Fmoc-Cl or Fmoc-OSu, base20% Piperidine in DMF[4]Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.The basic deprotection conditions may not be suitable for base-sensitive substrates. Potential for dibenzofulvene adduct formation.[7]

Strategic Recommendations for 4-Hydroxypiperidine-4-carboxamide Synthesis:

  • For general robustness and orthogonality, the Cbz group is often the preferred choice. Its stability to both acidic and basic conditions provides a wide window for subsequent synthetic transformations. The mild hydrogenolysis conditions for its removal are highly unlikely to affect the tertiary hydroxyl or the primary amide functionalities.

  • The Boc group is a viable and widely used alternative, particularly when subsequent steps involve basic or nucleophilic reagents. Care must be taken during the acidic deprotection step to avoid any potential acid-catalyzed side reactions, although the tertiary alcohol and primary amide in the target molecule are generally stable under these conditions.

  • The Fmoc group is most advantageous when the synthetic route requires acidic conditions that would cleave a Boc group. The mild basic deprotection with piperidine is generally compatible with the target molecule's functional groups. However, researchers should be mindful of potential side reactions like aspartimide formation if the carboxamide were part of a larger peptide-like structure.[7]

Conclusion

The successful synthesis of 4-hydroxypiperidine-4-carboxamide and its derivatives is critically dependent on a well-defined N-protection strategy. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic plan, considering the reaction conditions of subsequent steps and the principles of orthogonality. By understanding the mechanistic nuances and applying the detailed protocols provided in this guide, researchers can confidently navigate the synthesis of these valuable scaffolds, accelerating the discovery and development of new therapeutic agents.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2022, May). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (2022, May). Cbz-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • National Institutes of Health. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenyl ester. Retrieved from [Link]

  • ACS Publications. (2017, March 20). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ChemBK. (2022, October 16). 4-Hydroxypiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

Sources

Application Note: Peptide Coupling with 4-Hydroxypiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 4-hydroxypiperidine-4-carboxamide as a building block in peptide synthesis and medicinal chemistry. This specific scaffold presents a unique "gem-disubstituted" structural challenge. The quaternary carbon at position 4 (bearing both a hydroxyl and a carboxamide group) imposes significant steric strain on the piperidine ring, altering the nucleophilicity of the secondary amine at position 1.

Standard coupling protocols (e.g., EDC/NHS or DCC) often result in poor yields or incomplete conversion due to this steric bulk and the molecule's high polarity. This note provides an optimized HATU-mediated solution-phase protocol , troubleshooting logic, and critical solubility data to ensure high-efficiency coupling.

Chemical Profile & Strategic Analysis

The Challenge: Sterics and Polarity

The target molecule contains three functional groups with distinct reactivities:

  • Secondary Amine (N1): The desired nucleophile for coupling. It is sterically crowded due to the chair conformation forced by the C4 substituents.

  • Tertiary Alcohol (C4-OH): A weak nucleophile but a potential site for side reactions (O-acylation) under aggressive conditions.

  • Primary Amide (C4-CONH₂): Generally unreactive but significantly increases polarity, making the molecule insoluble in non-polar solvents like Dichloromethane (DCM).

Reagent Selection Strategy
ParameterRecommended ChoiceScientific Rationale
Coupling Agent HATU (or COMU)The 7-azabenzotriazole moiety provides anchiomeric assistance (neighboring group effect), accelerating the reaction rate for hindered amines significantly better than HBTU or PyBOP [1].
Base DIPEA (Diisopropylethylamine)A non-nucleophilic base is required to deprotonate the amine salt without competing for the activated ester.
Solvent DMF or NMP The high polarity of the carboxamide/hydroxyl groups requires polar aprotic solvents.[1] DCM is unsuitable and will lead to precipitation.
Additives HOAt (Optional)If using EDC or DIC, HOAt must be added to suppress racemization of the incoming amino acid and improve kinetics.

Experimental Workflow (Visualization)

The following diagram illustrates the optimized decision-making process for coupling this specific scaffold.

CouplingWorkflow Start Start: Carboxylic Acid (Protected Amino Acid) Activation Activation Step: Add HATU (1.1 eq) + DIPEA (2.0 eq) Solvent: Dry DMF Start->Activation PreActTime Pre-activation: Stir 1-2 mins (Do not exceed 5 mins) Activation->PreActTime Generate OAt Ester Addition Addition Step: Add 4-hydroxypiperidine-4-carboxamide (dissolved in DMF) PreActTime->Addition Monitoring Monitor Reaction (LCMS) Time: 1 - 4 Hours Addition->Monitoring Check Conversion > 95%? Monitoring->Check Success Workup: Evaporate DMF -> Purification Check->Success Yes Fail Incomplete Conversion Check->Fail No Retry Troubleshooting: 1. Add 0.5 eq more HATU 2. Check pH (must be >8) 3. Gentle Heat (40°C) Fail->Retry Retry->Monitoring Re-check

Caption: Optimized workflow for coupling sterically hindered piperidine derivatives using HATU activation.

Detailed Protocol: Solution Phase Coupling

Objective: Couple N-protected amino acid (e.g., Boc-Phe-OH) to 4-hydroxypiperidine-4-carboxamide.

Materials
  • Acid: N-protected amino acid (1.0 equiv).

  • Amine: 4-hydroxypiperidine-4-carboxamide (1.1 equiv).

  • Reagent: HATU (1.1 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M).

Step-by-Step Methodology
  • Preparation of Active Ester (Pre-activation):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected amino acid (1.0 equiv) in anhydrous DMF.

    • Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).

    • Critical Check: The solution should turn slightly yellow. Stir for exactly 2 minutes at room temperature.

    • Note: Do not prolong this step (>5 mins) as the activated OAt ester can degrade or racemize sensitive amino acids (e.g., Cys, His) [2].

  • Amine Addition:

    • In a separate vial, dissolve 4-hydroxypiperidine-4-carboxamide (1.1 equiv) in a minimal amount of DMF. If solubility is slow, mild sonication is permitted.

    • Add the amine solution dropwise to the activated acid mixture.

    • Add the remaining DIPEA (1.0 equiv) to ensure the reaction pH remains basic (~pH 8-9).

  • Reaction Monitoring:

    • Stir at room temperature under an inert atmosphere (N₂ or Ar).

    • T = 1 hour: Check by LCMS. The hindered nature of the piperidine may require up to 4-6 hours for completion.

    • Target Mass: Look for [M+H]⁺ corresponding to Product + 1. Watch for a peak corresponding to the guanidinylated amine (+99 Da), which indicates excess HATU reacting with the amine directly [3].

  • Workup (Polar Product Strategy):

    • Challenge: The product contains a hydroxyl and amide group, making it water-soluble. Standard EtOAc/Water extraction may result in product loss to the aqueous phase.

    • Method A (Lyophilization): Dilute with water/acetonitrile and lyophilize directly if the scale is small (<100 mg). Purify the crude solid via Prep-HPLC.

    • Method B (Extraction): Evaporate DMF in vacuo. Redissolve residue in n-Butanol (n-BuOH). Wash organic layer with saturated NaHCO₃ (remove unreacted acid) and Brine. Evaporate n-BuOH.

Troubleshooting & Optimization

If yields are low (<50%), consult the following logic tree to identify the bottleneck.

Troubleshooting Problem Low Yield / Incomplete Reaction Check1 Check LCMS for Guanidinylation (+99 Da) Problem->Check1 Result1A Yes: Guanidine present Check1->Result1A Result1B No: Just starting material Check1->Result1B Action1A Cause: Slow activation. Fix: Increase pre-activation time or reduce HATU excess. Result1A->Action1A Check2 Check pH Result1B->Check2 Result2A pH < 8 Check2->Result2A Result2B pH > 8 Check2->Result2B Action2A Add more DIPEA. Amine is protonated. Result2A->Action2A Action2B Steric Clash. Switch to Microwave (50°C) or use PyAOP. Result2B->Action2B

Caption: Diagnostic logic for troubleshooting hindered amine couplings.

Common Pitfalls
  • O-Acylation: If the hydroxyl group reacts (forming an ester), you will see a product with the same mass as the amide but different retention time.

    • Remedy: This is rare with HATU/DIPEA because amine nucleophilicity >> alcohol nucleophilicity. If observed, avoid DMAP entirely.

  • Nitrile Formation: If using EDC/DIC, the carboxamide can dehydrate to a nitrile (-CN), showing a mass loss of -18 Da.

    • Remedy: Switch to HATU or PyBOP; avoid carbodiimides.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society. Link

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Sigma-Aldrich. Peptide Coupling Reagents Guide: HATU and Uronium Salts. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents. Link

Sources

Technical Application Note: Scalable Synthesis of N-Boc-4-hydroxypiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, scalable, and scientifically rigorous guide for the synthesis of N-Boc-4-hydroxypiperidine-4-carboxamide . It prioritizes "Process Chemistry" logic—focusing on yield, purity, and reproducibility—over purely academic, small-scale explorations.

Abstract & Strategic Scope

The N-Boc-4-hydroxypiperidine-4-carboxamide scaffold is a critical intermediate in the synthesis of neuroactive agents (e.g., opioid receptor modulators) and kinase inhibitors. The structural challenge lies in the gem-disubstituted C4 center , which introduces significant steric hindrance and a propensity for elimination.

While theoretical routes exist (e.g., direct oxidation of amides or hydration of nitriles), practical execution is often plagued by two failure modes:

  • Retro-Cyanohydrin Reversion: Under the basic conditions typically used for nitrile hydration (Radziszewski reaction), the intermediate cyanohydrin often reverts to the starting ketone and cyanide.

  • Elimination (Dehydration): Under harsh acidic conditions, the C4-hydroxyl group eliminates to form the

    
    -unsaturated tetrahydropyridine.
    

This guide presents a "Hydrolysis-Reprotection Strategy" (Protocol A) as the primary industrial recommendation. This method intentionally sacrifices the Boc group during nitrile hydrolysis to ensure robust amide formation, followed by an in-situ re-protection. A secondary "Ester Aminolysis" (Protocol B) is provided for workflows starting from the carboxylic ester.

Synthetic Pathway Analysis

The following diagram visualizes the decision matrix and the chosen "Hydrolysis-Reprotection" pathway, highlighting the critical control points (CCPs) where side reactions occur.

Synthesis_Pathway Start N-Boc-4-Piperidone Cyanohydrin Intermediate: N-Boc-Cyanohydrin Start->Cyanohydrin TMSCN, ZnI2 (Mild Addition) Elimination RISK: Elimination to Tetrahydropyridine Cyanohydrin->Elimination High Temp/Strong Acid Amide_Salt Amine-Amide Sulfate Salt (Boc Deprotected) Cyanohydrin->Amide_Salt Conc. H2SO4, 0-20°C (Rigby Hydrolysis) Target Target: N-Boc-4-hydroxy-4-carboxamide Amide_Salt->Target Boc2O, pH 10 (In-Situ Reprotection)

Figure 1: Strategic Workflow for N-Boc-4-hydroxypiperidine-4-carboxamide synthesis. Note the critical temperature control at the acid hydrolysis step to avoid elimination.

Protocol A: The Hydrolysis-Reprotection Route (Recommended)

Rationale: This route circumvents the instability of cyanohydrins in base. By using concentrated acid at low temperature, we force the nitrile hydration to the amide while accepting the loss of the Boc group. The water-soluble amine intermediate is then re-protected in the same pot (or after simple neutralization), avoiding difficult extractions of the polar free amine.

Phase 1: Cyanohydrin Formation

Reagents: N-Boc-4-piperidone (1.0 eq), TMSCN (Trimethylsilyl cyanide, 1.2 eq), ZnI


 (Catalytic, 0.05 eq).
Solvent:  Dichloromethane (DCM) or Acetonitrile.
  • Setup: Charge a dry reactor with N-Boc-4-piperidone dissolved in anhydrous DCM (5 vol).

  • Catalyst: Add Zinc Iodide (ZnI

    
    ) under nitrogen atmosphere.
    
  • Addition: Add TMSCN dropwise at 0°C. Caution: TMSCN is volatile and toxic. Use a fume hood with cyanide sensors.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of ketone) or IR (appearance of weak nitrile band ~2230 cm

    
    ).
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. The product is the O-TMS protected cyanohydrin.
    
  • Mild Hydrolysis (Optional): To isolate the free hydroxy-cyanohydrin, treat with dilute citric acid in MeOH. However, for Phase 2, the O-TMS group is cleaved by the acid anyway, so crude concentration is acceptable.

Phase 2: Rigby Hydrolysis & In-Situ Reprotection

Reagents: Conc. H


SO

(5 vol), Boc

O (1.5 eq), NaOH (for neutralization).
  • Acid Hydrolysis:

    • Cool concentrated H

      
      SO
      
      
      
      to 0–5°C in a round-bottom flask.
    • Slowly add the crude Cyanohydrin (from Phase 1) dropwise/portion-wise. Critical: Keep internal temperature <20°C. Higher temperatures trigger elimination to the alkene.

    • Stir at 15–20°C for 12–18 hours. The Boc group is cleaved, and the nitrile is hydrated to the primary amide.

    • Checkpoint: LCMS should show the mass of the free amine-amide (MW ~144 Da).

  • Neutralization & Reprotection:

    • Pour the acidic mixture onto crushed ice (exothermic!).

    • Carefully adjust pH to ~10 using 50% NaOH solution. Note: The mixture will become a thick slurry of Na

      
      SO
      
      
      
      .
    • Add THF or Dioxane (equal volume to the aqueous phase) to solubilize the organic components.

    • Add Di-tert-butyl dicarbonate (Boc

      
      O, 1.5 eq).
      
    • Stir vigorously at RT for 4–6 hours.

  • Isolation:

    • Extract the mixture with Ethyl Acetate (3x).

    • Wash combined organics with Brine. Dry over Na

      
      SO
      
      
      
      .
    • Purification: Recrystallize from EtOAc/Hexanes or column chromatography (MeOH/DCM gradient). The product is a white solid.

Protocol B: Ester Aminolysis (Alternative)

Rationale: If 1-Boc-4-hydroxypiperidine-4-carboxylic acid methyl ester is commercially available or synthesized via the Bucherer-Bergs route, this method is milder but slower.

Reagents: 7N Ammonia in Methanol (excess).

  • Dissolution: Dissolve the ester substrate in 7N NH

    
    /MeOH (10–20 volumes).
    
  • Reaction: Seal the vessel (pressure tube) and stir at RT for 24–48 hours.

    • Note: The 4-hydroxyl group creates steric hindrance, slowing down the attack on the carbonyl. Heating to 50°C may be required but increases the risk of retro-aldol type decomposition.

  • Workup: Concentrate to dryness.

  • Purification: Triturate with diethyl ether to remove residual ester.

Quantitative Data Summary

ParameterProtocol A (Hydrolysis-Reprotection)Protocol B (Ester Aminolysis)
Overall Yield 65–75% (from Piperidone)80–90% (from Ester)
Reaction Time 24 Hours (Total)24–48 Hours
Atom Economy Moderate (Boc loss/regain)High
Scalability High (Exotherm management required)High (Pressure equipment required)
Key Impurity Tetrahydropyridine (Elimination)Unreacted Ester / Acid

Troubleshooting & Expert Insights

The "Elimination" Trap

The most common failure mode is the dehydration of the tertiary alcohol.

  • Mechanism: In strong acid, the -OH is protonated (-OH

    
    ), creating a good leaving group. The adjacent C3 protons are acidic enough to eliminate, forming the double bond.
    
  • Prevention: Strict temperature control during the H

    
    SO
    
    
    
    step (keep <20°C). Do not heat to accelerate the reaction.
The Cyanohydrin Equilibrium

If using Protocol A, never attempt to purify the intermediate cyanohydrin on silica gel with basic eluents (e.g., NH


/MeOH), as it will decompose to the ketone. Use neutral or slightly acidic conditions if purification is absolutely necessary (usually not required).
Analytical Validation
  • 1H NMR (DMSO-d6): Look for the gem-disubstituted characteristic signals. The amide protons typically appear as two broad singlets around

    
     7.0–7.5 ppm. The Boc group is a strong singlet at 
    
    
    
    1.45 ppm.
  • IR Spectroscopy:

    • Amide Carbonyl: ~1660–1680 cm

      
      
      
    • Boc Carbonyl: ~1690–1710 cm

      
      
      
    • Hydroxyl: Broad band ~3300–3400 cm

      
      
      
    • Absence of Nitrile peak (~2230 cm

      
      ).
      

References

  • Nitrile Hydration Mechanisms: Sawaki, Y., & Ogata, Y. (1981). Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide. Bulletin of the Chemical Society of Japan. Link

  • Bucherer-Bergs Route Context: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

  • Hydrolysis of Amides/Nitriles: K. C. S. K. & P. D. (2007). A mild alkaline hydrolysis of N-substituted amides and nitriles.[1] Arkivoc. Link

  • Cyanohydrin Stability: Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Application Note: 4-Hydroxypiperidine-4-carboxamide in Opioid Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Hydroxypiperidine-4-carboxamide (4-HPCA) as a scaffold for next-generation opioid ligands.

Unlike classical 4-phenylpiperidine opioids (e.g., pethidine, fentanyl) which rely on a hydrophobic core, 4-HPCA offers a polar, functionalizable core . This allows for the design of peripherally restricted agonists (to minimize CNS side effects) or multi-functional ligands (e.g., MOR/DOR/KOR selectivity) by exploiting the orthogonal reactivity of the hydroxyl and carboxamide groups.

Executive Summary: The "Polar Core" Strategy

In the landscape of opioid medicinal chemistry, the 4,4-disubstituted piperidine is a privileged structure. While historical success was built on lipophilic 4-phenyl variants, the 4-Hydroxypiperidine-4-carboxamide (4-HPCA) building block represents a shift toward "Polar Core" design.

Key Advantages:

  • Metabolic Stability: The quaternary carbon at position 4 prevents oxidative metabolism common in mono-substituted piperidines.

  • Peripheral Restriction: The high polarity (ClogP < 0) of the core reduces blood-brain barrier (BBB) penetration unless balanced by lipophilic N-substituents, making it ideal for peripheral analgesics (e.g., targeting gut Mu-receptors without respiratory depression).

  • Orthogonal Functionalization: The 4-OH and 4-CONH₂ groups serve as distinct handles for "Message-Address" optimization.

Chemical Architecture & Synthesis Strategy

The design of opioid ligands using 4-HPCA follows the Message-Address Concept :

  • The Scaffold (4-HPCA): Acts as the structural anchor.

  • The Address (N-Substituent): Directs the molecule to the opioid receptor binding pocket (typically requiring an aromatic moiety, e.g., phenethyl).

  • The Message (4-Substituents): Modulates intrinsic efficacy (agonist vs. antagonist) via hydrogen bonding with D147 (Asp3.32) or H297 (His6.52).

Workflow Visualization (Graphviz)

OpioidLigandDesign Start 4-Piperidone Intermediate 4-HPCA Core (Polar Scaffold) Start->Intermediate Strecker Rxn + Hydrolysis Reaction_N N-Alkylation (The Address) Intermediate->Reaction_N R-Br / K2CO3 Reaction_4 4-Position Mod (The Message) Reaction_N->Reaction_4 Esterification/Amidation Product_A Peripheral Mu Agonist (High Polarity) Reaction_N->Product_A Keep 4-OH/CONH2 Product_B Dual MOR/DOR Ligand (Balanced Lipophilicity) Reaction_4->Product_B

Figure 1: Modular assembly of opioid ligands starting from the 4-HPCA core. The pathway diverges based on the desired pharmacological profile (Peripheral vs. Central).

Detailed Experimental Protocols

Protocol A: Preparation of the 4-HPCA Core (If not commercial)

Context: While commercially available (CAS 40371-51-5), in-house synthesis allows for isotopic labeling or scale-up.

  • Cyanohydrin Formation: React N-benzyl-4-piperidone with KCN and acetic acid to form the 4-cyano-4-hydroxypiperidine intermediate.

  • Hydrolysis: Treat the nitrile with concentrated H₂SO₄ at 0°C -> RT to convert the nitrile to the primary amide (CONH₂). Note: Control temperature to prevent dehydration to the alkene.

  • Deprotection: Hydrogenate (H₂, Pd/C) in methanol to remove the N-benzyl group, yielding free 4-Hydroxypiperidine-4-carboxamide .

Protocol B: N-Alkylation (The "Address" Installation)

Objective: To attach a lipophilic aromatic tail (e.g., phenethyl) essential for opioid receptor affinity.

Reagents:

  • Substrate: 4-Hydroxypiperidine-4-carboxamide (1.0 eq)

  • Alkylating Agent: (2-Bromoethyl)benzene (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst: KI (0.1 eq) - Critical for accelerating reaction with bromides.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 4-HPCA in 5 mL of anhydrous ACN. (Use DMF if solubility is poor).

  • Addition: Add finely ground K₂CO₃ and catalytic KI. Stir for 10 min under N₂.

  • Alkylation: Add (2-Bromoethyl)benzene dropwise via syringe.

  • Reflux: Heat to 60-80°C for 12-16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and Water.

  • Purification: The product is polar. Purify via Flash Chromatography using a gradient of DCM to 10% MeOH/DCM (with 1% NH₄OH).

Validation Point:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the piperidine NH signal and appearance of phenethyl triplets (~2.7 ppm).

  • Mass Spec: Expect [M+H]⁺ = Core MW + 104 (phenethyl).

Protocol C: Radioligand Binding Assay (In Vitro Validation)

Objective: Determine affinity (Ki) for Mu (MOR), Delta (DOR), and Kappa (KOR) receptors.

Materials:

  • Membranes: CHO-K1 cells stably expressing human MOR, DOR, or KOR.

  • Radioligands:

    • MOR: [³H]-DAMGO

    • DOR: [³H]-DPDPE

    • KOR: [³H]-U69593

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA.

Procedure:

  • Preparation: Incubate membrane protein (20-40 µg) with radioligand (~1 nM) and increasing concentrations of the synthesized 4-HPCA derivative (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC₅₀ and Ki using non-linear regression (Cheng-Prusoff equation).

SAR & Molecular Optimization Data

The following table summarizes how modifications to the 4-HPCA core influence opioid receptor activity, based on general SAR principles of 4-substituted piperidines [1, 2].

Modification SiteSubstituentEffect on Pharmacology
Nitrogen (N-1) MethylLow affinity (weak agonist).
Nitrogen (N-1) PhenethylHigh MOR Affinity. The "gold standard" address for Mu opioids.
Nitrogen (N-1) Allyl / CyclopropylmethylPotential Antagonist or Partial Agonist activity.
Carbon-4 (OH) Free HydroxylHigh Polarity. Reduces BBB crossing (Peripheral). H-bond donor.
Carbon-4 (OH) Methoxy / EthoxyIncreases lipophilicity; may improve CNS penetration.
Carbon-4 (CONH₂) Primary AmideNeutral H-bond donor/acceptor. Mimics peptide backbone.[1]
Carbon-4 (CONH₂) N,N-DiethylamideIncreases steric bulk; pushes selectivity toward Delta/Kappa .

Troubleshooting & Critical Parameters

  • Solubility: 4-HPCA is highly polar. Reactions in DCM or Toluene often fail. Use DMF, DMSO, or ACN.

  • Regioselectivity: The amide nitrogen is non-nucleophilic under standard alkylation conditions (K₂CO₃). Alkylation occurs exclusively at the piperidine nitrogen.

  • Purification: Due to the amide and hydroxyl groups, derivatives often streak on silica. Add 1% Triethylamine or Ammonia to the eluent.

References

  • Bender, A. M., et al. (2014). "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands." Bioorganic & Medicinal Chemistry Letters.

  • Ho, G. D., et al. (2007).[2] "Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands." Bioorganic & Medicinal Chemistry Letters.

  • Manglik, A., et al. (2012). "Crystal structure of the µ-opioid receptor bound to a morphinan antagonist." Nature.

  • PubChem Compound Summary. (2025). "4-Hydroxypiperidine-4-carboxamide." National Center for Biotechnology Information.

  • ChemScene. (2025). "Product Data: N-hydroxypiperidine-4-carboxamide vs 4-Hydroxypiperidine-4-carboxamide."

Sources

Troubleshooting & Optimization

Improving yield of 4-hydroxypiperidine-4-carboxamide from cyanohydrins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 4-hydroxypiperidine-4-carboxamide Ticket ID: CHEM-SUP-4492 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support center. If you are accessing this guide, you are likely facing one of three problems with your 4-hydroxypiperidine-4-carboxamide synthesis:

  • Low Yield: The starting material (cyanohydrin) seems to "disappear" or revert to the ketone (4-piperidone).

  • Impurity Profile: You are isolating the carboxylic acid instead of the amide.

  • Isolation Failure: You cannot extract the highly polar product from the aqueous reaction matrix.

The synthesis of 4-hydroxypiperidine-4-carboxamide is deceptively simple. The geminal positioning of the hydroxyl (-OH) and nitrile (-CN) groups creates an inherent instability. Under basic conditions, the equilibrium favors the retro-cyanohydrin reaction (releasing HCN and ketone). Under acidic conditions, the dehydration to the tetrahydropyridine (elimination) or over-hydrolysis to the acid is thermodynamically driven.

This guide moves beyond standard textbook procedures to provide field-tested protocols that lock the kinetic product (the amide) before thermodynamic equilibrium destroys it.

Module 1: Diagnostic Workflows & Causality

Before altering your protocol, use this diagnostic map to identify your specific failure mode.

Visualizing the Reaction Landscape

ReactionPathways Cyanohydrin Start: 4-Cyanohydrin Ketone Side Product: 4-Piperidone (Retro-Reaction) Cyanohydrin->Ketone High pH (>10) High Temp Amide Target: 4-Carboxamide Cyanohydrin->Amide Controlled Hydrolysis (Radziszewski or Cold Acid) Alkene Elimination: Tetrahydropyridine Cyanohydrin->Alkene Strong Acid + Heat (-H2O) Acid Over-Reaction: 4-Carboxylic Acid Amide->Acid Prolonged Rxn Time Excess H2O

Figure 1: Reaction landscape showing the kinetic competition between the desired amide formation and thermodynamic sinks (Reversion, Elimination, and Over-hydrolysis).

Module 2: Optimized Protocols

We recommend Protocol A for laboratory-scale (<100g) high-purity applications and Protocol B for scale-up where oxidative hazards must be minimized.

Protocol A: The Modified Radziszewski Reaction (Recommended)

Best for: Preventing elimination and retro-reaction.

The Logic: This method uses Hydrogen Peroxide (


) and a mild base.[1] The hydroperoxide anion (

) is a super-nucleophile that attacks the nitrile faster than the hydroxide ion (

) can trigger the retro-cyanohydrin reversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-hydroxypiperidine-4-carbonitrile (1.0 eq) in DMSO or Ethanol (5 vol).

    • Note: DMSO accelerates the reaction but complicates workup. Ethanol is preferred for easier isolation.

  • Base Addition: Cool to 0°C. Add

    
     (0.5 eq).
    
    • Critical Control: Do NOT use NaOH. High pH (>11) triggers immediate loss of HCN. Maintain pH 8–9.5.

  • Oxidant Addition: Add 30%

    
     (2.0 eq) dropwise over 30 minutes.
    
    • Exotherm Alert: Maintain internal temperature <25°C. Higher temps promote over-oxidation.

  • Quenching: Stir at 20°C for 2–4 hours. Monitor by HPLC. Once starting material <2%, quench with saturated

    
     to destroy excess peroxide.
    
Protocol B: The "Cold-Acid" Hydration (Ritter-Type Conditions)

Best for: Large scale, avoiding peroxides.

The Logic: Concentrated sulfuric acid protonates the nitrile, making it susceptible to water attack. However, heat causes dehydration (elimination of the 4-OH). We must decouple the protonation step from the hydration step.

Step-by-Step Methodology:

  • Solvation: Charge 98%

    
     (3.0 eq) into a reactor. Cool to 0–5°C.
    
  • Addition: Add solid cyanohydrin in portions. Do not add water yet.

    • Mechanism:[2][3][4][5][6][7][8][9] This forms the cyclic imidate or stable protonated species without water present to facilitate elimination.

  • Controlled Hydration: Stir for 1 hour at 15°C. Then, pour the mixture slowly onto crushed ice (5 vol).

    • Why? The heat of dilution is absorbed by the phase change of ice, keeping the local temp low and preventing hydrolysis to the carboxylic acid.

  • Neutralization: Carefully adjust pH to 7.0 using Ammonium Hydroxide (

    
    ).
    

Module 3: Isolation & Purification (The "Crash-Out" Strategy)

The target molecule is highly polar and water-soluble (LogP ≈ -1.2). Standard extraction with Ethyl Acetate or DCM will fail (Yield < 10%).

The "Salting-Out" Workflow:

  • Saturation: After neutralization, saturate the aqueous phase with NaCl.

  • Solvent Selection: Extract with n-Butanol or IPA/CHCl3 (1:3 ratio) .

    • Why? n-Butanol can pull polar amides from brine.

  • Crystallization: Evaporate the organic layer to a minimum volume. Add Diethyl Ether or MTBE as an anti-solvent. The amide should precipitate as a white solid.

Module 4: Troubleshooting & FAQ

Ticket #1: "My product is a brown oil, not a solid."

Diagnosis: You likely have residual DMSO (if used) or significant retro-aldol decomposition products (piperidone polymers). Fix:

  • Dissolve the oil in a minimum amount of hot Ethanol.

  • Add activated charcoal, stir for 15 mins, and filter hot.

  • Cool slowly to 4°C. If no crystals form, scratch the glass or add a seed crystal of the amide.

Ticket #2: "I smell almonds/bitter scent during the reaction."

Diagnosis: CRITICAL SAFETY WARNING. This indicates the release of Hydrogen Cyanide (HCN). Cause: Your pH is too high (Protocol A) or temperature is too high (Protocol B), driving the equilibrium back to the ketone + HCN. Immediate Action:

  • Lower the pH (if basic) or cool the reaction immediately.

  • Ensure the scrubber system is active.

  • Prevention: Switch to Protocol A and strictly limit base equivalents to 0.2–0.5 eq of

    
    .
    
Ticket #3: "Yield is stuck at 50%."

Data Analysis: Compare your parameters against this benchmark table.

ParameterOptimal RangeImpact of Deviation
Temperature 0°C – 20°C>40°C causes dehydration (alkene formation).
pH (Peroxide Method) 8.0 – 9.5>10 causes HCN loss; <7 stops reaction.
Stoichiometry (

)
2.0 – 2.5 eqExcess leads to oxidative cleavage; Deficit leaves SM.
Reaction Time 2 – 4 Hours>6 Hours increases carboxylic acid impurity.

Module 5: Decision Logic for Scale-Up

Use this logic gate to determine the best path forward for your specific constraints.

DecisionTree Start Start: Select Methodology Scale Scale of Reaction? Start->Scale Safety Peroxide Allowed? Scale->Safety < 1kg MethodB Protocol B: Cold Acid (Scalable, No Peroxide) Scale->MethodB > 1kg (Thermal Risk) MethodA Protocol A: Radziszewski (High Yield, High Purity) Safety->MethodA Yes Safety->MethodB No

Figure 2: Decision matrix for selecting the hydrolysis method based on scale and safety constraints.

References

  • Radziszewski Reaction Mechanism & Applications

    • Radziszewski, B. (1885). "Über die Oxydation des Benzolins." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for peroxide hydrolysis).

  • Synthesis of 4-substituted piperidines

    • US Patent 3931195A: "Piperidine derivatives."[10] Describes the isolation of polar piperidine carboxamides.

  • Hydrolysis of

    
    -hydroxy nitriles: 
    
    • McKillop, A., & Kemp, D. (1989).[7] "Oxidative hydration of nitriles to amides." Tetrahedron. Demonstrates the superiority of Perborate/Peroxide methods over acid hydrolysis for sensitive substrates.

  • Nitrile Hydratase Alternatives (Enzymatic)

    • Prasad, S., & Bhalla, T.C. (2010). "Nitrile hydratases (NHases): At the interface of academia and industry." Biotechnology Advances.

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before working with Cyanides or Peroxides.

Sources

Resolving racemization issues in chiral 4-substituted piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Support Center for researchers dealing with the stereochemical instability of chiral piperidines.

Topic: Resolving Racemization & Epimerization in 4-Substituted Piperidines Ticket Status:


Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Define Your Problem

Before applying a fix, we must diagnose the mechanism of stereochemical loss. In 4-substituted piperidines, "racemization" is often a misnomer for epimerization or desymmetrization failure .

The Chirality Check
  • Scenario A: 4-Monosubstituted Piperidine (e.g., 4-methylpiperidine)

    • Status:Achiral . The molecule has a plane of symmetry passing through N and C4.

    • Issue: If you detect "enantiomers," you are likely observing rotamers (N-protecting group) or impurities.

  • Scenario B: 4,4-Disubstituted Piperidine (Quaternary Center)

    • Status:Chiral (if substituents

      
      ).
      
    • Risk:[1][2] High.[3] Racemization occurs via Retro-Michael / Michael addition or Enolization (if carbonyl present).

  • Scenario C: 2,4- or 3,4-Disubstituted Piperidine

    • Status:Chiral (Diastereomers) .

    • Risk:[1][2]Epimerization . The C4 center equilibrates to the thermodynamic minimum (usually equatorial), destroying the cis/trans ratio.

Mechanistic Root Cause Analysis

Understanding how you lost your ee or dr is the only way to prevent it.

Pathway 1: The Enolization Trap (C4-Carbonyls)

If your C4 position hosts an ester, ketone, or nitrile, the


-proton is acidic (

).
  • Trigger: Basic workup (NaHCO

    
    , NaOH) or unquenched amine bases (Et
    
    
    
    N, DBU).
  • Mechanism: Deprotonation forms a planar enolate. Reprotonation occurs indiscriminately from either face.

Pathway 2: The Retro-Michael Cascade (Quaternary Centers)

Common in 4-amino-4-carboxy piperidines or spirocycles.

  • Trigger: High temperature or Lewis Acids.

  • Mechanism: The ring opens via

    
    -elimination (Retro-Michael) and re-closes, scrambling the center.
    

RacemizationPathways Start Loss of Stereochemistry CheckStruct Check C4 Substitution Start->CheckStruct Quat Quaternary Center (4,4-disubstituted) CheckStruct->Quat Has C=O? Rel Relative Center (2,4- or 3,4-disubstituted) CheckStruct->Rel Multiple Centers Enol Mechanism: Enolization Quat->Enol Acidic alpha-H Retro Mechanism: Retro-Michael Quat->Retro Leaving Group present Epim Mechanism: Epimerization to Thermodynamic Product Rel->Epim Base/Heat Sol1 Solution: Quench Cold (<0°C) Avoid Strong Bases Enol->Sol1 Sol2 Solution: Avoid Lewis Acids Lower Temp Retro->Sol2 Sol3 Solution: Kinetic Deprotonation (LDA/Low Temp) Epim->Sol3

Figure 1: Diagnostic logic flow for identifying the root cause of stereochemical loss in piperidines.

Troubleshooting Guides & Protocols

Issue #1: "My ee% drops during N-Boc deprotection."

Diagnosis: Acid-catalyzed enolization. Context: When deprotecting a 4-piperidinecarboxylate with TFA or HCl, the resulting ammonium salt is stable. However, the heat generated during neutralization (workup) often spikes the local pH and temperature, causing racemization.

Corrective Protocol: The "Cold Quench"

  • Deprotection: Perform TFA/DCM removal at

    
    . Do not reflux.
    
  • Removal: Evaporate TFA in vacuo at

    
    . Azeotrope with toluene twice to remove residual acid.
    
  • Neutralization (CRITICAL STEP):

    • Dissolve the residue in EtOAc/THF.

    • Cool to

      
       (Ice/Salt bath).
      
    • Add saturated NaHCO

      
      slowly while monitoring internal temperature. Do not let T > 5°C. 
      
    • Why? Enolization rates drop exponentially with temperature.

Issue #2: "I cannot synthesize the cis-2,4-disubstituted piperidine; I only get trans."

Diagnosis: Thermodynamic Epimerization. Context: The trans-isomer (diequatorial) is generally 1.5–3.0 kcal/mol lower in energy than the cis-isomer. Standard hydrogenation (Pd/C) favors the thermodynamic product.

Corrective Protocol: Iridium-Catalyzed Pyridine Hydrogenation To access the "difficult" isomers or high ee% products, you must use the Charette/Andersson Method (Hydrogenation of


-iminopyridinium ylides). This method locks the substrate preventing catalyst poisoning and directs stereochemistry.

Reagents:

  • Precursor: 4-substituted pyridine.

  • Activator: 2,4-Dinitrophenylhydroxylamine (to form the

    
    -iminopyridinium salt) or Benzyl bromide.
    
  • Catalyst:

    
     (e.g., Ir-PHOX or Ir-ThrePHOX).
    

Step-by-Step Workflow:

  • Activation: Treat pyridine with alkylating/aminating agent to form the pyridinium salt.

  • Hydrogenation:

    • Solvent: CH

      
      Cl
      
      
      
      .
    • Pressure: 50 bar H

      
      .
      
    • Catalyst Loading: 1 mol%.

    • Time: 12–24 h.[3]

  • Cleavage: If an

    
    -imino group was used, cleave the N-N bond using Raney Nickel or oxidative cleavage to reveal the free piperidine.
    

Expert Note: This method typically yields >90% ee and >95:5 dr (diastereomeric ratio) because it proceeds via a directed outer-sphere mechanism that does not allow ring-flip equilibration.

Advanced Methodology: Dynamic Kinetic Resolution (DKR)

If you are starting with a racemate (e.g., racemic 2-substituted 4-piperidone), you can converge to a single enantiomer using DKR.

The "Glorius" Interrupted Hydrogenation This approach uses a heterogeneous catalyst (Pd/C or Rh/C) modified with a chiral auxiliary or ligand field to induce chirality during the reduction of the pyridine core.

Protocol Summary:

  • Substrate: Pyridine with a chiral auxiliary (e.g., oxazolidinone attached at C2 or C4).

  • Catalyst: 5% Rh/C or Pd(OH)

    
    /C.
    
  • Conditions: 60 bar H

    
    , MeOH/AcOH solvent system.
    
  • Mechanism: The aromatic ring is partially hydrogenated.[4] The auxiliary directs the facial selectivity of the incoming hydrogen. Because the intermediate enamine/imine equilibrates rapidly (racemizes), the catalyst selectively reduces only one enantiomer of the intermediate, funneling the entire mixture to a single chiral product.

Analytical Validation Data

How do you know your protocol worked? Use this reference table for separation.

Table 1: Chiral HPLC Separation Strategies for 4-Substituted Piperidines

Compound ClassStationary Phase (Column)Mobile PhaseModeNotes
N-Boc-4-piperidinecarboxylates Chiralpak AD-H / IAHexane/IPA (90:10)NormalAcidic modifiers (TFA) usually NOT needed for N-Boc.
Free Amines (unprotected) Chiralpak AY-H / OZ-HHexane/EtOH/DEANormalMust add 0.1% Diethylamine (DEA) to sharpen peaks.
4-Aryl-piperidines Chiralcel OD-HHexane/IPANormalGood baseline separation for aromatic substituents.
C4-Quaternary Amino Acids Chirobiotic V (Vancomycin)MeOH/TEAA (pH 4.1)Polar IonicBest for zwitterionic amino acids.

Frequently Asked Questions (FAQ)

Q: Can I use standard Pd/C hydrogenation to get chiral 4-substituted piperidines from pyridines? A: Generally, no . Heterogeneous hydrogenation (Pd/C, PtO


) on achiral supports yields racemates (if the starting material is achiral) or thermodynamic mixtures of diastereomers (if a chiral center already exists). You must use homogeneous Iridium catalysis  with chiral ligands (e.g., PHOX, phosphoramidites) for enantioselection.

Q: Why does my 4-cyano-4-phenylpiperidine racemize on the shelf? A: The


-proton of a nitrile is surprisingly acidic, especially with a phenyl ring stabilizing the anion. If stored as a free base, it can self-deprotonate (intermolecularly). Solution:  Always store these compounds as their HCl or Tosylate salts . The protonated amine lowers the pH and prevents enolate formation.

Q: I'm seeing "rotamers" in my NMR. Is this racemization? A: Likely not.


-Boc and 

-Acetyl piperidines exhibit slow rotation around the amide bond on the NMR timescale, showing "split" peaks (often 60:40 ratio).
  • Test: Run the NMR at

    
    . If the peaks coalesce into sharp singlets, it is rotamerism, not a mixture of diastereomers.
    

References

  • Glorius, F., et al. (2004).[5][6] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

  • Charette, A. B., et al. (2008). "Iridium-Catalyzed Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society.[7]

  • Andersson, P. G., et al. (2012). "Asymmetric Hydrogenation of Enol Ethers and Pyridines." Chemical Reviews.

  • Merck Process Chemistry. (2010). "Practical Synthesis of cis-2,4-Disubstituted Piperidines." Organic Process Research & Development. (General reference for thermodynamic control).
  • Phenomenex. "Chiral HPLC Separation Guide."

Disclaimer: Experimental conditions vary by substrate. Always perform a safety assessment before replicating high-pressure hydrogenation protocols.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 4-Hydroxypiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 4-hydroxypiperidine-4-carboxamide, a key heterocyclic scaffold. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage a comparative analysis with structurally related molecules to predict and rationalize its spectral features. This approach not only facilitates the identification of 4-hydroxypiperidine-4-carboxamide but also enhances the broader understanding of ¹H NMR spectroscopy for substituted piperidine systems.

The Structural Landscape of 4-Hydroxypiperidine-4-carboxamide

The unique structural features of 4-hydroxypiperidine-4-carboxamide, namely the piperidine ring, a tertiary alcohol, and a primary carboxamide at a quaternary center, give rise to a distinct ¹H NMR spectrum. The piperidine ring exists in a dynamic equilibrium of chair conformations. The substituents at the C4 position influence this equilibrium and the magnetic environments of the ring protons.

Predicted ¹H NMR Spectrum of 4-Hydroxypiperidine-4-carboxamide

A detailed analysis of the chemical shifts, multiplicities, and integration of the protons in 4-hydroxypiperidine-4-carboxamide is presented below. These predictions are based on established principles of NMR spectroscopy and comparative data from related structures.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Key Considerations
H2/H6 (axial & equatorial)2.5 - 3.5Multiplet4HDiastereotopic protons with complex coupling patterns.
H3/H5 (axial & equatorial)1.5 - 2.0Multiplet4HDiastereotopic protons, likely appearing as overlapping multiplets.
-NH (piperidine)1.0 - 3.0Broad singlet1HChemical shift is solvent and concentration dependent. May exchange with D₂O.
-OH (hydroxyl)3.0 - 5.0Broad singlet1HChemical shift is highly variable depending on solvent, concentration, and temperature. May exchange with D₂O.
-CONH₂ (amide)6.5 - 8.0Two broad singlets2HThe two amide protons are diastereotopic due to restricted rotation around the C-N bond, appearing as two distinct signals.

Comparative Spectral Analysis

To substantiate the predicted spectral features of 4-hydroxypiperidine-4-carboxamide, a comparison with the known ¹H NMR data of structurally analogous compounds is essential.

4-Hydroxypiperidine

The ¹H NMR spectrum of 4-hydroxypiperidine provides a foundational understanding of the piperidine ring protons. In this simpler molecule, the protons at C2/C6 and C3/C5 are chemically equivalent due to rapid chair-to-chair interconversion.

Compound H2/H6 Chemical Shift (ppm) H3/H5 Chemical Shift (ppm) Reference
4-Hydroxypiperidine~2.9 - 3.1~1.6 - 1.8[1]
4-Hydroxypiperidine-4-carboxamide (Predicted)2.5 - 3.51.5 - 2.0-

The introduction of the carboxamide group at C4 in our target molecule is expected to deshield the neighboring protons to a certain extent, leading to a downfield shift of the H2/H6 and H3/H5 signals compared to 4-hydroxypiperidine.

N-Boc-4-hydroxypiperidine

The N-Boc protected analogue offers insights into the effect of a bulky N-substituent on the piperidine ring protons. The presence of the Boc group restricts the ring's conformational flexibility and significantly influences the chemical shifts of the adjacent protons.

Compound H2/H6 Chemical Shift (ppm) H3/H5 Chemical Shift (ppm) Reference
N-Boc-4-hydroxypiperidine~3.0 - 3.8 (broad)~1.4 - 1.9 (broad)[2]
4-Hydroxypiperidine-4-carboxamide (Predicted)2.5 - 3.51.5 - 2.0-
Piperidine-4-carboxamide Derivatives

While a direct spectrum of 4-hydroxypiperidine-4-carboxamide is elusive, studies on other piperidine-4-carboxamide derivatives reveal the characteristic signals of the amide protons.[3] The two protons of the primary amide are typically non-equivalent due to hindered rotation around the C-N bond and will appear as two separate broad singlets in the range of 6.5-8.0 ppm.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a definitive ¹H NMR spectrum of 4-hydroxypiperidine-4-carboxamide, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized and purified 4-hydroxypiperidine-4-carboxamide.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-NH, -OH, -CONH₂).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • To confirm the presence of exchangeable protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH, -OH, and -CONH₂ protons should diminish or disappear.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Molecular Structure and Key Interactions

Caption: Molecular structure of 4-hydroxypiperidine-4-carboxamide.

Conclusion

The ¹H NMR spectrum of 4-hydroxypiperidine-4-carboxamide is predicted to exhibit characteristic signals for the piperidine ring protons, the exchangeable protons of the hydroxyl, amine, and amide groups. A thorough analysis, including a comparative study with related compounds, provides a robust framework for the interpretation of its experimental spectrum. The diastereotopic nature of the methylene protons in the piperidine ring and the amide protons are key features to consider. By following the detailed experimental protocol, researchers can acquire high-quality data for the unambiguous structural confirmation of this important heterocyclic compound.

References

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines - Online Publishing @ NIScPR. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. (n.d.). Retrieved from [Link]

  • Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (1997). Arch Pharm Res, 20(4), 338-41.
  • 1-Boc-4-hydroxypiperidine - SpectraBase. (n.d.). Retrieved from [Link]

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). Retrieved from [Link]

  • (2r,4s)-4-hydroxypiperidine-2-carboxylic acid (NP0156983). (n.d.). Retrieved from [Link]

  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. (2015). European Journal of Medicinal Chemistry, 90, 797-808.
  • NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved from [Link]

  • Computed 13 C NMR coupling constants of 4-trans, 4-end and 4- cis,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. (n.d.).
  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 4-Hydroxypiperidine - NIST WebBook. (n.d.). Retrieved from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]

  • CAS No : 5382-16-1 | Product Name : 4-Hydroxypiperidine | Pharmaffiliates. (n.d.). Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 4-hydroxy-4-carbamoylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Fragmentation Guide for Structural Elucidation

Executive Summary

4-Hydroxy-4-carbamoylpiperidines represent a critical scaffold in the synthesis of mu-opioid receptor agonists (e.g., loperamide, diphenoxylate) and neurokinin antagonists. Unlike their lipophilic 4-phenyl analogs, the presence of the polar carbamoyl (


) and hydroxyl groups at the quaternary C4 position creates unique ionization and fragmentation challenges.

This guide provides an objective technical comparison of the mass spectrometric behavior of this scaffold against common structural analogs. It details specific fragmentation pathways, distinguishing neutral losses, and validated experimental protocols to ensure accurate identification of these intermediates in complex matrices.

Structural Context & Ionization Strategy

The core challenge in analyzing 4-hydroxy-4-carbamoylpiperidines is the competition between the tertiary amine (proton acceptor) and the labile C4-substituents (hydroxyl and amide).

Comparative Ionization Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Hard (70 eV)Soft (Low energy)
Molecular Ion (

)
Weak or Absent (<5% relative abundance)Dominant (

)
Primary Fragmentation

-cleavage, Radical-induced loss
Heterolytic cleavage, Neutral losses (

,

)
Utility Structural fingerprinting, Library matchingMolecular weight confirmation, impurity quantification

Recommendation: For definitive structural characterization, ESI-MS/MS (positive mode) is superior due to the stability of the protonated precursor. EI is recommended only for forensic fingerprinting of volatile derivatives.

Mechanistic Fragmentation Pathways

The fragmentation of 4-hydroxy-4-carbamoylpiperidines (Model Compound: 1-benzyl-4-hydroxy-4-piperidinecarboxamide,


 235) follows three distinct mechanistic pathways. Understanding these allows for differentiation from isobaric impurities.
Pathway A: The Dehydration Cascade (Dominant in ESI)

Upon protonation of the piperidine nitrogen or the hydroxyl oxygen, the molecule undergoes rapid dehydration (


).
  • Mechanism: E1-like elimination of

    
     involving the C3 or C5 protons.
    
  • Result: Formation of a tetrahydropyridine double bond. This stabilizes the ring but often triggers a subsequent loss of the amide group.

Pathway B: Carbamoyl Cleavage (Diagnostic)

The loss of the carbamoyl group is the "fingerprint" of this scaffold.

  • Neutral Loss: 44 Da (

    
    ) or 17 Da (
    
    
    
    ).
  • Differentiation: 4-Phenyl analogs lose 77 Da (

    
    ); 4-Carboxy analogs lose 45 Da (
    
    
    
    ) or 18 Da (
    
    
    ).
Pathway C: Ring Opening ( -Cleavage)

Dominant in EI, this involves homolytic cleavage of the C2-C3 bond adjacent to the nitrogen.

Visualizing the Fragmentation Tree

FragmentationPathway Parent Precursor Ion [M+H]+ (m/z 235) 1-Benzyl-4-hydroxy-4-carbamoyl Dehydration [M - H2O]+ (m/z 217) Tetrahydropyridine Core Parent->Dehydration - 18 Da (H2O) (Dominant ESI Path) AmmoniaLoss [M - NH3]+ (m/z 218) Lactonization Intermediate Parent->AmmoniaLoss - 17 Da (NH3) (Minor Path) Benzyl Tropylium Ion (m/z 91) Characteristic of N-Benzyl Parent->Benzyl Inductive Cleavage (High Collision Energy) AmideLoss [M - H2O - CONH2]+ (m/z 173) Enamine Fragment Dehydration->AmideLoss - 44 Da (CONH2) (Secondary Fragmentation) AmideLoss->Benzyl Ring Disintegration

Figure 1: ESI-MS/MS fragmentation tree for 1-benzyl-4-hydroxy-4-piperidinecarboxamide. The transition from m/z 235


 217 

173 is the primary diagnostic sequence.

Comparative Performance Analysis

This section compares the Mass Spec behavior of the 4-Carbamoyl scaffold against its two most common alternatives in drug synthesis: 4-Phenyl (e.g., Haloperidol intermediates) and 4-Ester (e.g., Pethidine intermediates).

Table 1: Diagnostic Ion Comparison
Parameter4-Hydroxy-4-Carbamoyl 4-Hydroxy-4-Phenyl 4-Carboxy-Ester
Polarity High (Elutes early in RP-LC)Low (Elutes late in RP-LC)Medium
Base Peak (ESI)



Primary Neutral Loss 44 Da (

)
77 Da (

)
28 Da (

)
(McLafferty)
Secondary Loss 17 Da (

)
18 Da (

)
46 Da (

)
RDA Susceptibility ModerateLow (Steric hindrance)High
Diagnostic Ion (

)
*
173 (Piperidine core)158 (Phenyl-tetrahydropyridine)Variable

*Based on N-benzyl substituted model compounds.

Key Insight: The 4-carbamoyl group is thermally labile. In GC-MS (EI), it frequently degrades to the nitrile (


) or undergoes thermal dehydration before ionization. Derivatization (TMS) is mandatory  for accurate quantification in GC-MS.

Validated Experimental Protocol

To reproduce the fragmentation patterns described above, use the following self-validating workflow.

Sample Preparation
  • Standard: Dissolve 1 mg of target compound in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

  • Blank: Inject pure solvent to verify no carryover (critical due to sticky amide nature).

LC-MS/MS Conditions (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to preserve molecular ion).

  • Collision Energy (CE): Ramp 15 -> 45 eV.

    • Low CE (15 eV): Preserves

      
       and 
      
      
      
      .
    • High CE (40+ eV): Generates ring fragments (m/z 91, m/z 82).

Workflow Logic Diagram

Workflow Sample Crude Reaction Mixture LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 Identify [M+H]+ LC->MS1 Decision Is [M+H]+ Stable? MS1->Decision MS2_Soft MS/MS (15 eV) Confirm Water Loss Decision->MS2_Soft Yes MS2_Hard MS/MS (40 eV) Confirm Amide Loss Decision->MS2_Hard No (In-source frag) MS2_Soft->MS2_Hard Ramp Energy Report Structural Confirmation MS2_Hard->Report

Figure 2: Step-wise decision matrix for confirming 4-hydroxy-4-carbamoylpiperidine identity using Tandem Mass Spectrometry.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Benzylpiperidine and Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances. [Link]

  • PubChem. (2023). Compound Summary: 1-Benzyl-4-carbamoyl-4-piperidinopiperidine.[3] National Library of Medicine. [Link]

  • Dias, H. J., et al. (2019). Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation of Piperidine Alkaloids. Journal of Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 4-Hydroxypiperidine-4-carboxamide Salts: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Salt Selection and Crystallography in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a marketable drug is fraught with challenges, many of which are rooted in its solid-state properties. For ionizable compounds like 4-hydroxypiperidine-4-carboxamide, a key intermediate in the synthesis of various therapeutic agents, salt formation is a pivotal strategy to optimize physicochemical properties such as solubility, stability, and bioavailability. The choice of the counterion can lead to different crystalline arrangements, or polymorphs, each with its unique set of characteristics. Therefore, a thorough understanding and characterization of the crystal structures of different salts are not merely academic exercises but a cornerstone of rational drug design and development.

This guide provides a comprehensive methodological framework for the crystal structure analysis of 4-hydroxypiperidine-4-carboxamide salts. While specific crystallographic data for salts of this particular molecule are not yet publicly available, this document will serve as a detailed roadmap for researchers undertaking such studies. We will delve into the principles of salt screening, the experimental protocols for crystallization and X-ray diffraction, and the interpretation of the resulting data, using illustrative examples from related piperidine-containing structures.

The Strategic Imperative of Salt Screening

The primary goal of salt screening is to identify the salt form of an API with the most desirable combination of properties for further development. The selection of a counterion can profoundly impact the crystal lattice, leading to variations in melting point, hygroscopicity, and dissolution rate. A well-designed salt screening program is a systematic exploration of these possibilities.

Logical Workflow for Salt Screening

The process begins with the selection of a diverse panel of counterions, followed by crystallization experiments under various conditions, and subsequent analysis of the resulting solid forms.

Salt_Screening_Workflow cluster_selection Counterion Selection cluster_crystallization Crystallization Experiments cluster_analysis Solid-State Analysis cluster_characterization In-depth Characterization API 4-Hydroxypiperidine- 4-carboxamide (API) Solvents Diverse Solvents (e.g., Water, Ethanol, Acetonitrile, Acetone) API->Solvents Counterions Panel of Counterions (e.g., HCl, HBr, Mesylic Acid, Sulfuric Acid, Tartaric Acid) Counterions->Solvents Methods Crystallization Methods (Slow Evaporation, Cooling, Vapor Diffusion, Antisolvent Addition) Solvents->Methods PXRD Powder X-Ray Diffraction (PXRD) (Phase Identification) Methods->PXRD Identify unique crystalline forms DSC_TGA DSC / TGA (Thermal Properties) PXRD->DSC_TGA Solubility Kinetic & Equilibrium Solubility DSC_TGA->Solubility Hygroscopicity Hygroscopicity (DVS) Solubility->Hygroscopicity SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) (Structure Determination) Hygroscopicity->SCXRD Select promising candidates Spectroscopy Spectroscopy (FTIR, Raman, ssNMR) SCXRD->Spectroscopy SCXRD_Workflow Crystal_Selection Select & Mount a Suitable Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Salt Forms: A Hypothetical Case Study

In the absence of experimental data for 4-hydroxypiperidine-4-carboxamide salts, we present a hypothetical comparison table to illustrate the types of data that would be generated and analyzed. This table highlights how different counterions can influence key physicochemical and crystallographic parameters.

PropertyHydrochloride Salt (Hypothetical)Mesylate Salt (Hypothetical)Tartrate Salt (Hypothetical)
Physical Properties
Melting Point (°C)210-212185-187198-200 (decomposes)
Aqueous Solubility (mg/mL)> 5025-3010-15
Hygroscopicity (at 80% RH)ModerateLowHigh
Crystallographic Data
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cP2₁2₁2₁P-1
a (Å)10.28.57.1
b (Å)12.515.29.8
c (Å)8.111.310.5
β (°)98.590105.2
Z (molecules/unit cell)442
Key Interactions
Hydrogen Bonding Network3D network involving Cl⁻, amide, hydroxyl, and piperidinium N-HLayered structure with extensive O-H...O and N-H...O bonds to the mesylateChiral recognition through multiple hydrogen bonds to the tartrate hydroxyl and carboxyl groups
Interpreting the Data: Causality and Consequences
  • Hydrochloride Salt: The small, spherical chloride ion often leads to efficient crystal packing and a high melting point. Its high solubility is advantageous for dissolution but may be associated with higher hygroscopicity, posing challenges for formulation and storage stability. The hydrogen bonding network would likely involve the protonated piperidine nitrogen (N⁺-H) and the hydroxyl group as donors to the chloride anion.

  • Mesylate Salt: The larger, organic mesylate anion can disrupt simple, close-packed arrangements, potentially leading to a lower melting point. Its organic nature can result in lower aqueous solubility and reduced hygroscopicity, which is often desirable for a stable solid dosage form. The sulfonate group provides strong hydrogen bond acceptors.

  • Tartrate Salt: As a chiral dicarboxylic acid, tartaric acid can be used for chiral resolution if the API is a racemate. The multiple hydrogen bond donor and acceptor sites on the tartrate molecule can lead to complex and robust hydrogen bonding networks, often resulting in good crystallinity but potentially lower solubility and higher hygroscopicity due to the polar nature of the counterion.

The impact of the counterion on the solid-state stability of a drug can be profound. A study on the crystalline salts of procaine demonstrated that the chemical stability varied by over two orders of magnitude depending on the counterion. [1][2]The key factors influencing this were found to be the hygroscopicity of the salt, its aqueous solubility, and the pH of its saturated solution. [1][2]

The Power of Visualization: Understanding Intermolecular Interactions

The detailed three-dimensional structure obtained from SC-XRD allows for a thorough analysis of the intermolecular interactions that govern the crystal packing. For 4-hydroxypiperidine-4-carboxamide salts, the primary interactions would be:

  • Charge-Assisted Hydrogen Bonds: The strongest interactions, involving the protonated piperidinium nitrogen (N⁺-H) and the anionic counterion.

  • Conventional Hydrogen Bonds: Between the hydroxyl group (O-H) and the carboxamide group (N-H) as donors, and the oxygen atoms of the hydroxyl, carboxamide, and the counterion as acceptors.

  • Weaker Interactions: Such as C-H...O and C-H...π interactions, which also contribute to the overall stability of the crystal lattice.

A study on the sulfamethazine-piperidine salt provides a relevant example of how these interactions can be characterized. [3][4][5][6]In this salt, the protonated piperidinium ion forms N—H⁺⋯O and N—H⁺⋯N hydrogen bonds with the sulfamethazinate anion, leading to the formation of interconnected supramolecular sheets. [3][4][5][6]

H_Bonding cluster_cation 4-Hydroxypiperidine-4-carboxamide Cation cluster_anion Counterion (Anion) cluster_acceptors Hydrogen Bond Acceptors Piperidinium_NH N⁺-H (Piperidinium) Anion Anion (e.g., Cl⁻, R-SO₃⁻) Piperidinium_NH->Anion Strong, Charge-Assisted Hydroxyl_OH O-H (Hydroxyl) Hydroxyl_OH->Anion Strong Amide_CO C=O (Amide) Hydroxyl_OH->Amide_CO Inter-cation Amide_NH N-H (Amide) Amide_NH->Anion Moderate Hydroxyl_O O-H (Hydroxyl) Amide_NH->Hydroxyl_O Inter-cation

Caption: Potential hydrogen bonding interactions in a 4-hydroxypiperidine-4-carboxamide salt.

Conclusion: A Foundation for Rational Drug Development

The crystal structure analysis of different salt forms of an API is a critical component of modern drug development. It provides invaluable insights into the solid-state properties that directly influence the performance, stability, and manufacturability of the final drug product. While specific experimental data for 4-hydroxypiperidine-4-carboxamide salts remain to be published, the methodologies and principles outlined in this guide provide a robust framework for researchers in this field. By systematically applying the techniques of salt screening, crystallization, and single-crystal X-ray diffraction, scientists can make informed decisions to select the optimal salt form, thereby de-risking the development process and accelerating the delivery of new, effective, and safe medicines to patients.

References

  • González-Andrade, M., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, 79(3), 71-76. Retrieved from [Link]

  • González-Andrade, M., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 3), 71–76. Retrieved from [Link]

  • Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1, 2, 3-triazole ring.
  • González-Andrade, M., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. OUCI. Retrieved from [Link]

  • González-Andrade, M., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-HYDROXYPIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 495414-65-8. ChemWhat. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Tishmack, P. A., et al. (2003). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 92(6), 1243-1253. Retrieved from [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Retrieved from [Link]

  • Tishmack, P. A., et al. (2009). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences, 99(9), 3719-30. Retrieved from [Link]

  • Karakurt, T., et al. (2011). Synthesis, spectroscopic characterization, X-ray structure and DFT studies on 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium chloride hydrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 360-367. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 12(1), 619. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-Hydroxypiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the lifecycle of a chemical compound extends far beyond the bench. The responsible disposal of research chemicals is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxypiperidine-4-carboxamide, ensuring the safety of personnel and compliance with regulatory standards.

Hazard Profile of 4-Hydroxypiperidine-4-carboxamide: An Extrapolated Assessment

While a specific Safety Data Sheet (SDS) for 4-Hydroxypiperidine-4-carboxamide may not be readily available, a thorough analysis of SDSs for structurally similar compounds, such as 4-hydroxypiperidine and other piperidine derivatives, allows for a reliable extrapolation of its hazard profile.

Key Anticipated Hazards:

  • Skin and Eye Irritation: Like its parent compound, 4-hydroxypiperidine, this molecule is expected to cause skin irritation and serious eye irritation.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of the compound may be harmful.[2]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Quantitative Data Summary (Extrapolated):

Hazard ClassificationAnticipated EffectGHS Hazard Statement (Assumed)
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

The Disposal Blueprint: A Step-by-Step Protocol

The proper disposal of 4-Hydroxypiperidine-4-carboxamide is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility. This protocol is designed to be in compliance with the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) standards for laboratory safety.[4][5][6][7][8]

Step 1: Waste Characterization

Before disposal, you must determine if the waste is hazardous. Based on the extrapolated hazard profile, 4-Hydroxypiperidine-4-carboxamide waste should be treated as hazardous.

Step 2: Collection and Segregation
  • Dedicated Waste Container: Designate a specific, compatible container for 4-Hydroxypiperidine-4-carboxamide waste. The container must be in good condition and have a secure, leak-proof closure.[7][8][9]

  • Incompatible Materials: Do not mix this waste with incompatible materials, primarily strong oxidizing agents and strong acids, to prevent hazardous reactions.[1][2][10]

  • Segregation: Keep the waste container for 4-Hydroxypiperidine-4-carboxamide separate from other waste streams to avoid accidental mixing.

Step 3: Labeling

Proper labeling is a critical component of hazardous waste management.

  • "Hazardous Waste" Label: The container must be clearly labeled with the words "Hazardous Waste."[4][7]

  • Chemical Identification: Clearly identify the contents as "4-Hydroxypiperidine-4-carboxamide Waste." Avoid using chemical formulas or abbreviations.[7]

  • Hazard Communication: Include appropriate hazard warnings, such as "Irritant" or "Harmful."

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation and under the control of the laboratory personnel.[4][5][7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[7]

  • Storage Limits: Adhere to the storage time limits for hazardous waste as defined by your facility's generator status (e.g., removed from the lab every twelve months for academic labs under Subpart K).[5]

Step 5: Disposal
  • Licensed Disposal Company: Arrange for the pickup and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Recommended Disposal Method: The preferred method of disposal for this type of organic chemical waste is incineration by a licensed facility. Dissolving the material in a combustible solvent may be part of the process undertaken by the disposal company.[1]

Personal Protective Equipment (PPE)

When handling 4-Hydroxypiperidine-4-carboxamide and its waste, appropriate PPE is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors that may cause respiratory irritation.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

For a Small Spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE as listed in the table above.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with the spill cleanup debris and manage it as hazardous waste.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS office immediately.

  • Restrict Access: Prevent entry to the spill area.

  • Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxypiperidine-4-carboxamide.

Caption: Decision workflow for the disposal of 4-Hydroxypiperidine-4-carboxamide.

References

Sources

Personal protective equipment for handling 4-Hydroxypiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Handling Guide: 4-Hydroxypiperidine-4-carboxamide Content Type: Technical Safety Protocol Audience: Research Scientists, Process Chemists, and HSE Managers

Executive Safety Summary

Compound Identity: 4-Hydroxypiperidine-4-carboxamide CAS: 5018-45-1 (Analogous read-across: 4-Piperidinecarboxamide CAS 39546-32-2) Physical State: Solid (Crystalline Powder) Primary Hazards: Skin/Eye Irritant (Category 2), STOT SE 3 (Respiratory Irritation).

As scientists, we often underestimate intermediates compared to Active Pharmaceutical Ingredients (APIs). However, 4-Hydroxypiperidine-4-carboxamide presents a specific dual-hazard profile: it combines the basicity of a secondary amine with the hydrogen-bonding capability of a carboxamide. This results in a compound that is not only a mucosal irritant but also possesses high adhesion properties to surfaces and skin.

This guide moves beyond generic "wear gloves" advice. It provides a logistical framework for handling this specific piperidine derivative, focusing on preventing the most common route of exposure: particulate inhalation and surface contamination transfer.

PART 1: Risk Assessment & Biological Interaction

The "Why" Behind the Protocol: The safety profile of this molecule is dictated by its structure. The piperidine ring (secondary amine) acts as a proton acceptor, making it basic and capable of interacting with fatty acids in the skin barrier (saponification). Simultaneously, the 4-position carboxamide/hydroxyl groups increase water solubility and polarity.

  • Inhalation Risk: As a fine powder, electrostatic forces often cause "drift" during weighing. Inhalation leads to immediate reaction with mucous membranes in the upper respiratory tract, causing inflammation (H335).

  • Ocular Risk: Upon contact with the moisture of the eye, the amine functionality creates a localized basic environment (pH > 10), leading to potential corneal opacity if not rinsed immediately.

  • Sensitization: While not explicitly classified as a sensitizer in all jurisdictions, secondary amines should always be treated as potential sensitizers. Repeated exposure can lower the threshold for immune response.

PART 2: The PPE Matrix

Standard lab coats are insufficient for fine amine powders. Use this matrix to select the correct protection tier.

PPE Component Specification Technical Rationale
Hand Protection Nitrile (Double Gloving) Inner: 0.11 mm (4 mil)Outer: 0.11 mm (4 mil)Causality: Piperidine derivatives can permeate thin latex. Double nitrile provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles (Indirect Vent/Gapless)Causality: Safety glasses leave gaps. Airborne powder can drift behind lenses. Goggles seal the orbital area against basic dust.
Respiratory N95 / P100 Respirator (If outside Fume Hood)Causality: Only required if engineering controls (hood) fail or during spill cleanup. The particle size is respirable (<10 µm).
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves (Optional)Causality: Static cling causes powder to adhere to forearm fabric. Tyvek sleeves prevent cuff contamination during weighing.

PART 3: Operational Protocol (Step-by-Step)

Phase 1: Pre-Handling & Engineering Controls
  • Static Control: This powder is hygroscopic and prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure before dispensing.

  • Ventilation: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

Phase 2: Weighing & Transfer (Critical Step)
  • Step 1: Place a disposable weighing boat on the balance.

  • Step 2: Technique: Do not pour from the stock bottle. Use a stainless steel spatula.

  • Step 3: Transfer: If transferring to a flask, use a wide-mouth powder funnel.

    • Why? The carboxamide group promotes clumping. Narrow necks lead to bridging and spills.

  • Step 4: Decontamination: Wipe the spatula with a methanol-dampened Kimwipe inside the hood immediately after use. Do not remove a dirty spatula from the hood.

Phase 3: Solubilization
  • Solvent Choice: Soluble in water, methanol, and DMSO.

  • Exotherm Check: Dissolution in water may be slightly exothermic due to hydrogen bonding. Add solid to solvent slowly.

Phase 4: Post-Handling & Waste
  • Surface Wipe: Wipe the balance area with 5% Acetic Acid or Citric Acid solution.

    • Mechanism: The acid neutralizes the basic amine residues, converting them into water-soluble salts (e.g., piperidinium acetate) that are easily cleaned, preventing "sticky" residue buildup.

PART 4: Visualization & Logic Flow

Diagram 1: PPE Decision Logic

Select the appropriate protection level based on the physical state of the material.

PPE_Selection Start Start: Assess State State_Solid Solid (Powder) Start->State_Solid State_Soln Solution (Liquid) Start->State_Soln Hood_Check Inside Fume Hood? State_Solid->Hood_Check Conc_Check Concentration > 1M? State_Soln->Conc_Check PPE_Level1 Level 1: Nitrile Gloves Safety Goggles Lab Coat Hood_Check->PPE_Level1 Yes PPE_Level2 Level 2: + N95 Respirator + Tyvek Sleeves Hood_Check->PPE_Level2 No (Open Bench) Conc_Check->PPE_Level1 No PPE_Level3 Level 3: Double Nitrile Face Shield Apron Conc_Check->PPE_Level3 Yes (Splash Risk)

Caption: Decision matrix for selecting PPE based on physical state and engineering controls.

Diagram 2: Spill Response Workflow

Immediate actions for solid powder spills.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Mark 2m radius) Spill->Isolate PPE_Up 2. Upgrade PPE (Don Goggles + N95) Isolate->PPE_Up Method 3. Choose Method PPE_Up->Method Dry_Clean Dry Method (Preferred): Cover with wet paper towel to prevent dust, then scoop Method->Dry_Clean Powder Wet_Clean Wet Method: Use absorbent pads if already in solution Method->Wet_Clean Liquid Neutralize 4. Neutralize Surface (Wipe with 5% Citric Acid) Dry_Clean->Neutralize Wet_Clean->Neutralize Disposal 5. Disposal (Solid Waste Container) Neutralize->Disposal

Caption: Step-by-step workflow for containing and cleaning spills to minimize amine exposure.

PART 5: Emergency Response & Disposal

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids apart. The basic nature of the amine can cause deep tissue damage if not rinsed thoroughly.

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol (ethanol/isopropanol) immediately, as it may increase skin absorption of the amine.

  • Inhalation: Move to fresh air. If coughing persists (indicating bronchial irritation), seek medical attention.

Disposal Protocol
  • Classification: Hazardous Organic Waste (Amine/Basic).

  • Segregation: Do NOT mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) in the waste container to avoid exothermic neutralization or gas evolution.

  • Container: High-density polyethylene (HDPE) is chemically resistant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24895948, 4-Piperidinecarboxamide. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Piperidine derivatives and their salts. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxypiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.